Salicyloylaminotriazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)12-9-10-5-11-13-9/h1-5,14H,(H2,10,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZYGYNZAOVRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052040 | |
| Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36411-52-6 | |
| Record name | Salicyloylaminotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36411-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Salicyloyl)amino-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036411526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicyloylaminotriazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(SALICYLOYLAMINO)-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV6FN7NKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Salicyloylaminotriazole (CAS Number 36411-52-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyloylaminotriazole, with the CAS number 36411-52-6, is a heterocyclic organic compound that has garnered interest within the scientific community for its potential as a biochemical inhibitor. Structurally, it incorporates a salicylamide moiety linked to a triazole ring, a feature that suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. While specific quantitative biological data and detailed experimental protocols for this exact compound are not extensively available in the public domain, this document outlines its general classification as a protein kinase inhibitor and its noted applications in cancer therapy and cell differentiation research. Furthermore, this guide furnishes representative experimental protocols and conceptual signaling pathway diagrams to facilitate further investigation into its mechanism of action and therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide | [1] |
| Synonyms | 3-Salicylamido-1H-1,2,4-triazole, 3-(Salicyloylamino)-1,2,4-triazole, SCAO, SAT | [2] |
| CAS Number | 36411-52-6 | [2][3] |
| Molecular Formula | C₉H₈N₄O₂ | [1][2] |
| Molecular Weight | 204.19 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 275-276 °C | [2] |
| Density | 1.552 g/cm³ | [2][3] |
| Solubility | DMSO (Slightly) | [2] |
| pKa (Predicted) | 7.99 ± 0.30 | [2] |
Biological Activity and Potential Applications
This compound is primarily classified as a protein kinase inhibitor.[2] This class of compounds is of significant interest in drug discovery, particularly in oncology, as kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
Anticancer Research
The compound has been noted for its potential to inhibit the growth of cancer cells.[2] While specific IC50 values against various cancer cell lines are not publicly available, its classification as a kinase inhibitor suggests that it may interfere with signaling pathways essential for cancer cell proliferation, survival, and metastasis.
Cell Differentiation Studies
This compound is also utilized as a tool in cell differentiation research.[2] Small molecules that can influence cell fate are valuable for understanding developmental processes and for potential applications in regenerative medicine. The mechanism by which this compound affects cell differentiation is likely linked to its kinase inhibitory activity, as protein kinases play a pivotal role in these complex biological processes.
Experimental Protocols
Detailed experimental protocols for this compound are not readily found in published literature. However, the following sections provide representative methodologies for key experiments that would be relevant for characterizing its biological activity.
Protein Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the in vitro inhibitory activity of this compound against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target protein kinase.
Materials:
-
Recombinant human protein kinase
-
Specific peptide substrate for the kinase
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Assay detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 1: General Workflow for a Kinase Inhibition Assay
References
Salicyloylaminotriazole molecular formula and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyloylaminotriazole, a salicylic acid derivative incorporating a triazole moiety, has garnered interest within the scientific community for its potential as a protein kinase inhibitor. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Formula and Structure
This compound is a heterocyclic compound with the systematic IUPAC name 2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide .[1][2] Its molecular and structural details are fundamental to understanding its chemical behavior and biological activity.
Molecular Formula: C₉H₈N₄O₂[1][2]
Molecular Weight: 204.19 g/mol
CAS Registry Number: 36411-52-6[1][2]
Synonyms: 3-salicylamido-1H-1,2,4-triazole, 2-Hydroxy-N-1H-1,2,4-triazol-5-ylbenzamide, Mark 1475
The structure of this compound, presented below, features a salicylic acid core connected to a 1,2,4-triazole ring via an amide linkage.
Logical Relationship: Structural Components
Caption: Key structural components of the this compound molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.
| Property | Value | Reference |
| Melting Point | 275-276 °C | N/A |
| Density | 1.552 g/cm³ | N/A |
| logP | 0.9262 | [3] |
| logD | 0.6951 | [3] |
| logSw | -2.2456 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Solubility | Slightly soluble in DMSO | N/A |
Synthesis of this compound
Proposed Experimental Protocol:
A potential synthesis route is the condensation of a salicylic acid derivative with 3-amino-1,2,4-triazole.
Materials:
-
Salicylic acid
-
Thionyl chloride or oxalyl chloride
-
3-Amino-1,2,4-triazole
-
Anhydrous pyridine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
Activation of Salicylic Acid: Salicylic acid is first converted to its more reactive acid chloride. In a round-bottom flask, salicylic acid is dissolved in an excess of thionyl chloride or treated with oxalyl chloride in an anhydrous solvent like dichloromethane with a catalytic amount of DMF. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure to yield salicyl-2-oyl chloride.
-
Amide Bond Formation: The resulting salicyl-2-oyl chloride is dissolved in an anhydrous solvent. To this solution, 3-amino-1,2,4-triazole is added, followed by the slow addition of a base such as pyridine to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with a dilute acid solution to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Spectral Data
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
Aromatic Protons (Salicyl Moiety): Multiple signals in the range of δ 6.8-8.0 ppm.
-
Amide Proton (-NH-): A broad singlet, typically downfield, above δ 10.0 ppm.
-
Triazole Protons: Signals corresponding to the C-H and N-H protons of the triazole ring.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can be concentration-dependent.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).
-
Triazole Carbons: Signals corresponding to the carbon atoms of the triazole ring.
Expected FT-IR Spectral Data (KBr pellet):
-
O-H Stretch (Phenolic): A broad band around 3200-3400 cm⁻¹.
-
N-H Stretch (Amide and Triazole): Bands in the region of 3100-3300 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Bands in the 1200-1400 cm⁻¹ region.
Mechanism of Action and Signaling Pathways
This compound is suggested to function as a protein kinase inhibitor. While the specific kinases targeted by this compound have not been extensively characterized, its structural components provide clues to its potential mechanism of action. Salicylic acid and its derivatives have been shown to inhibit the phosphorylation and activation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][18][19][20]
The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[20] Its constitutive activation is implicated in the development and progression of various cancers.[20] Small molecules that can disrupt STAT3 dimerization and subsequent signaling have emerged as promising therapeutic agents.[18][19]
Proposed Signaling Pathway Inhibition:
Caption: A proposed mechanism of action for this compound in the STAT3 signaling pathway.
Conclusion
This compound presents an interesting scaffold for the development of novel therapeutic agents, particularly in the context of cancer and inflammatory diseases where protein kinase signaling plays a pivotal role. This technical guide has provided a summary of its fundamental properties and a plausible route for its synthesis. Further research is warranted to fully elucidate its biological targets, mechanism of action, and therapeutic potential. The information contained herein should serve as a valuable starting point for researchers and drug development professionals interested in exploring the promise of this and related compounds.
References
- 1. Selective inhibition of STAT3 phosphorylation by sodium salicylate in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide;2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide | C23H20N6O6 | CID 70629248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide - Chemdiv [chemdiv.com]
- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmse000668 Benzamide at BMRB [bmrb.io]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ripublication.com [ripublication.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Benzamide, N,N-dipropyl- | C13H19NO | CID 139800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Disruption of transcriptionally active Stat3 dimers with non-phosphorylated, salicylic acid-based small molecules: potent in vitro and tumor cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
Salicyloylaminotriazole Kinase Inhibitors: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyloylaminotriazoles represent an emerging class of small molecule kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of their mechanism of action, focusing on their interaction with key signaling kinases. We will delve into their inhibitory activities, the signaling pathways they modulate, and the experimental protocols used to characterize their function.
Introduction
Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[1][2] The development of targeted kinase inhibitors has revolutionized therapeutic strategies for these disorders.[3][4] Salicyloylaminotriazoles and related salicylamide derivatives have been identified as promising scaffolds for the development of novel kinase inhibitors. These compounds have demonstrated potent activity against several key kinases involved in pro-inflammatory and oncogenic signaling pathways. This guide will focus on the mechanism of action of this class of inhibitors, with a particular emphasis on their effects on Transforming Growth Factor-β-Activated Kinase 1 (TAK1), p38 Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).
Kinase Inhibition Profile and Potency
Salicyloylaminotriazole derivatives have been shown to inhibit the activity of several kinases with varying degrees of potency. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound Class/Derivative | Target Kinase | IC50 (µM) | Cell Line/Assay Condition | Reference |
| O-alkylamino-tethered salicylamide (Compound 9a/JMX0293) | STAT3 (phosphorylation) | - | MDA-MB-231 cells | [5][6] |
| O-alkylamino-tethered salicylamide (Compound 9a/JMX0293) | (Cell Proliferation) | 3.38 ± 0.37 | MDA-MB-231 (TNBC) | [5][6] |
| O-alkylamino-tethered salicylamide (Compound 9a/JMX0293) | (Cell Proliferation) | > 60 | MCF-10A (non-tumorigenic) | [5][6] |
| O-alkylamino-tethered salicylamide (Compound 30b) | (Cell Proliferation) | 2.32 | MDA-MB-231 | [5] |
| O-alkylamino-tethered salicylamide (Compound 30b) | (Cell Proliferation) | 2.63 | MCF-7 | [5] |
| O-alkylamino-tethered salicylamide (Compound 31a) | (Cell Proliferation) | 3.72 | MDA-MB-231 | [5] |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NFκB (luciferase assay) | 15 | HCT116 cells | [7] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NFκB (luciferase assay) | 17 | HCT116 cells | [7] |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NFκB (luciferase assay) | 91 | HCT116 cells | [7] |
| Takinib (a TAK1 inhibitor scaffold) | TAK1 | - | In vivo models | [8][9] |
| HS-276 (Takinib analogue) | TAK1 | Ki = 2.5 nM | Cell-free assay | [10][11] |
Mechanism of Action and Signaling Pathways
Salicyloylaminotriazoles exert their effects by inhibiting specific kinases, thereby modulating downstream signaling cascades. The primary targets identified for this class of compounds are key regulators of inflammation and cell survival.
Inhibition of the TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling node in the tumor necrosis factor (TNF) pathway, which regulates both pro-survival and inflammatory responses.[10][11] Upon stimulation by inflammatory cytokines like TNF, TAK1 is activated and subsequently phosphorylates downstream kinases, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[10][12] This leads to the activation of the NF-κB and AP-1 transcription factors, resulting in the expression of pro-inflammatory cytokines and cell survival genes.[10] this compound-based TAK1 inhibitors block the catalytic activity of TAK1, thereby preventing the activation of these downstream pathways.[8][10] This mechanism is particularly relevant in inflammatory diseases like rheumatoid arthritis.[8][9]
Modulation of the p38 MAPK Pathway
The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[][14] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as TNF-α and interleukin-1.[][15] The observation that sodium salicylate can activate p38 MAPK, which in turn can inhibit TNF-induced IκBα phosphorylation and degradation, suggests a complex regulatory role for salicylate derivatives in this pathway.[15] While some salicylates activate p38, specific inhibitors of p38 MAPK are being developed to treat inflammatory diseases.[16][17] The role of salicyloylaminotriazoles in directly inhibiting p38 requires further specific investigation, though their impact on upstream regulators like TAK1 indirectly affects p38 activation.[10]
Inhibition of STAT3 Signaling
STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[5] Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. Certain O-alkylamino-tethered salicylamide derivatives have been shown to inhibit the phosphorylation of STAT3, which is essential for its activation.[5][6] This inhibition of STAT3 phosphorylation leads to the induction of apoptosis in cancer cells, highlighting the anti-tumor potential of this class of compounds.[5][6]
Experimental Protocols
The characterization of this compound kinase inhibitors involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the enzymatic activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[18][19]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (this compound derivative) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[19]
-
Kinase Reaction Initiation: Add 2 µL of a kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.[19] The final ATP concentration should ideally be close to the Km value for the specific kinase.[20]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[19]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[19]
-
Data Acquisition: Measure the luminescence using a plate reader.[18][19]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[19]
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[3]
-
Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions.[3]
-
Data Acquisition: Measure the luminescence signal using a plate reader.[3]
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[3]
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the phosphorylation status of target kinases and downstream signaling proteins within cells after treatment with an inhibitor.
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus
-
Primary antibodies (total and phospho-specific for the protein of interest, e.g., STAT3, p-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target protein, followed by HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation relative to the total protein levels.[20]
Conclusion
Salicyloylaminotriazoles and related salicylamide derivatives are a versatile class of kinase inhibitors with demonstrated activity against key targets in cancer and inflammatory disease signaling pathways, including TAK1, p38 MAPK, and STAT3. Their mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of downstream signaling events that promote cell proliferation, survival, and inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of therapeutic agents. Further structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds for clinical applications.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. benchchem.com [benchchem.com]
- 4. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. Scholars@Duke publication: Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. [scholars.duke.edu]
- 10. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pagepressjournals.org [pagepressjournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Salicyloylaminotriazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of salicyloylaminotriazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following sections detail established synthetic routes, experimental protocols, and purification techniques, supported by quantitative data and visual workflows to facilitate understanding and replication in a laboratory setting.
Synthetic Pathways for Salicyloylaminotriazoles
The synthesis of salicyloylaminotriazoles can be approached through several strategic pathways. The most common methods involve the formation of a 1,2,4-triazole ring followed by acylation with a salicylic acid derivative, or the construction of the triazole ring from a salicyl hydrazide precursor.
A prevalent and efficient method involves a multi-step synthesis commencing with the preparation of salicyl hydrazide from an appropriate salicylic acid ester. This intermediate is then cyclized to form a 3-amino-1,2,4-triazole, which is subsequently acylated to yield the final salicyloylaminotriazole product. Key reaction steps and intermediates are outlined below.
General Synthetic and Purification Workflow
Caption: General workflow for the synthesis and purification of salicyloylaminotriazoles.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of a representative this compound.
Protocol 1: Synthesis of Salicyl Hydrazide
This protocol is adapted from the microwave-assisted synthesis of 2-hydroxybenzohydrazide.[1]
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a suitable vessel, thoroughly mix methyl salicylate (10 mmol) and 80% hydrazine hydrate (20 mmol) to form a thick paste.
-
Air-dry the paste to remove excess moisture.
-
Subject the residual mass to microwave irradiation at 160 W for 8 minutes, with intermittent stirring every 2 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the resulting solid with water.
-
Purify the crude product by recrystallization from ethanol to obtain 2-hydroxybenzohydrazide (salicyl hydrazide).
Protocol 2: Synthesis of 3-Substituted-5-amino-1,2,4-triazole
This protocol describes a one-pot synthesis of 3-amino-1,2,4-triazole derivatives from hydrazides.[2]
Materials:
-
Salicyl hydrazide
-
Urea
-
Choline chloride
-
Deep Eutectic Solvent (DES) - Choline chloride/urea (1:2 molar ratio)
Procedure:
-
Prepare the Deep Eutectic Solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
To the DES, add salicyl hydrazide (1 mmol) and urea (as a reactant).
-
Heat the reaction mixture, and the DES will act as both the solvent and a catalyst.
-
Monitor the reaction for the formation of the 3-salicyl-5-amino-1,2,4-triazole.
-
Upon completion, the product can be isolated through appropriate work-up procedures, which may include precipitation by adding water and subsequent filtration.
Protocol 3: Acylation of 3-Amino-1,2,4-triazole with Salicyloyl Chloride
This protocol outlines the acylation of an aminotriazole to form the final product.
Materials:
-
3-Amino-1,2,4-triazole
-
Salicyloyl chloride
-
Anhydrous pyridine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve 3-amino-1,2,4-triazole in an anhydrous solvent under an inert atmosphere.
-
Add a suitable base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of salicyloyl chloride in the same anhydrous solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification Methods
The purity of the final this compound is crucial for its intended application. The following are standard and effective purification techniques.
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Solvents such as ethanol, acetone, acetonitrile, or a mixture like ethanol-water can be effective.[3][4][5]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot-filter the solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Solvent Selection for Salicylamides:
-
Good solubility at high temperatures and poor solubility at low temperatures: Ethanol, Acetonitrile, Tetrahydrofuran.[6]
-
Mixed solvent systems: Ethanol/water, Glacial acetic acid/water.[5]
Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification technique.
General Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. A common eluent system for amides is a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of triazole and salicylamide derivatives, providing a benchmark for laboratory work.
| Compound Class | Synthetic Step | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Salicyl Hydrazide | Hydrazinolysis | Methyl salicylate, Hydrazine hydrate | None (Microwave) | 160 W, 8 min | 78 | - | [1] |
| N-Aryl Salicylamides | Amidation | Salicylic acid, Anilines | - | Microwave irradiation | - | - | [7] |
| 3-Amino-1,2,4-triazoles | Cyclization | Hydrazides, Urea | Choline chloride/urea | Heating | Good to Excellent | - | [2] |
| N-Acyl-aminotriazoles | Acylation | Aminotriazole, Acetyl chloride | Dry benzene | Reflux, 2h | - | - | [8] |
Logical Relationships in Synthesis
The synthesis of salicyloylaminotriazoles can be conceptualized through two primary logical pathways, both converging on the final target molecule.
Synthetic Strategies Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 6. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemmethod.com [chemmethod.com]
Salicyloylaminotriazole: A Technical Guide to its Solubility in DMSO and Other Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of salicyloylaminotriazole, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these parameters experimentally. It includes a detailed experimental protocol for thermodynamic solubility assessment and visual representations of both the experimental workflow and a potential signaling pathway for further investigation.
Solubility Profile of this compound
Currently, there is a scarcity of published quantitative data detailing the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. The available information is qualitative, indicating its general solubility behavior.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ChemicalBook |
Note: The term "slightly soluble" is not a quantitative measure and can vary between different sources and experimental conditions. For drug discovery and development, precise quantitative solubility data is crucial. Therefore, experimental determination is highly recommended.
Experimental Protocol: Thermodynamic Solubility Determination
To address the lack of quantitative data, a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound is provided below. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is considered the gold standard for its accuracy and reliability.[1][2]
Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at equilibrium at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed to avoid bubble formation during analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.[1]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[1]
-
Quantification by HPLC:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the standard curve.
-
Chromatography: Inject the diluted samples and the standard solutions onto the HPLC system. The concentration of this compound in the saturated solution is determined by comparing its peak area to the standard curve.[1][4]
-
-
Data Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L) for each solvent at the specified temperature.
Visualizations
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Hypothetical Anti-Inflammatory Signaling Pathway
While the specific signaling pathways modulated by this compound are not well-documented, compounds with similar structures (salicylates and triazoles) have been shown to exhibit anti-inflammatory properties. For instance, carboxyamidotriazole has been demonstrated to inhibit the NF-κB and MAPK signaling pathways.[5] The following diagram presents a hypothetical signaling cascade that could be a starting point for investigating the mechanism of action of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. enamine.net [enamine.net]
- 4. evotec.com [evotec.com]
- 5. Carboxyamidotriazole exerts anti-inflammatory activity in lipopolysaccharide-induced RAW264.7 macrophages by inhibiting NF-κB and MAPKs pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Role of Salicyloylaminotriazole in Cell Signaling Pathways
Disclaimer: This technical guide explores the potential role of Salicyloylaminotriazole in cell signaling. As of the latest available data, specific research on this compound is not present in the public domain. Therefore, this document extrapolates its potential mechanisms of action based on the well-established signaling pathways of its core structural component, salicylic acid (SA). The information presented herein is intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel salicylates.
Introduction
Salicylic acid (SA) is a phenolic phytohormone that plays a critical role in regulating various physiological processes in plants, most notably in mediating defense responses against pathogens.[1] It is essential for establishing both local and systemic acquired resistance (SAR).[2] Given that this compound contains the salicylate moiety, it is plausible that it could modulate similar intracellular signaling cascades. This guide provides an in-depth overview of the known signaling pathways of salicylic acid, which are likely to be relevant for understanding the potential biological activity of this compound. We will delve into the molecular mechanisms of SA biosynthesis, perception, and signal transduction, present a summary of the key molecular players, and propose experimental protocols to investigate the effects of novel salicylate derivatives.
Salicylic Acid Biosynthesis and Its Regulation
The primary pathway for pathogen-induced SA biosynthesis in plants is the isochorismate (IC) pathway, which takes place in the chloroplasts.[1][3]
-
Isochorismate Pathway: The synthesis begins with the conversion of chorismate, a product of the shikimate pathway, into isochorismate. This reaction is catalyzed by the enzyme ISOCHORISMATE SYNTHASE 1 (ICS1) .[1][3] While a secondary pathway involving phenylalanine ammonia-lyase (PAL) also contributes to SA production, the IC pathway is the major route during an immune response.[4]
-
Regulation by Calcium Signaling: The initiation of SA biosynthesis is tightly regulated, with calcium signaling playing a pivotal role.[1][3] Upon pathogen recognition, intracellular calcium (Ca²⁺) levels rise. This increase in cytosolic Ca²⁺ activates calcium-dependent protein kinases (CDPKs) and calmodulin (CaM)-binding transcription factors, such as CBP60g and SARD1, which in turn activate the expression of the ICS1 gene.[1]
Core Salicylic Acid Signaling Pathway
The perception of SA and the subsequent signal transduction are primarily mediated by the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein and its paralogs, NPR3 and NPR4.[5][6][7]
-
SA Receptors: In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[7] Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, which then translocates to the nucleus.[7] Both NPR1 and its paralogs NPR3/NPR4 have been identified as SA receptors.[5][6]
-
Transcriptional Regulation: In the nucleus, NPR1 interacts with TGA transcription factors .[5][8] This interaction is crucial for activating the expression of a large number of defense-related genes, including the Pathogenesis-Related (PR) genes, which encode antimicrobial proteins.[6]
-
Dual Role of NPR3/NPR4: NPR3 and NPR4 act as adaptors for the proteasomal degradation of NPR1, with their activity being regulated by SA concentration. At low SA levels, they promote NPR1 degradation to suppress the immune response. At high SA levels, this repression is relieved, allowing for a robust defense activation.[5]
Downstream Signaling: The Role of MAP Kinases
Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that transduce extracellular stimuli into intracellular responses. SA has been shown to activate specific MAPKs.
-
SA-Induced Protein Kinase (SIPK): In tobacco, SA rapidly and transiently activates a 48-kD MAPK known as SIPK.[9][10][11] The activation of SIPK is associated with the phosphorylation of tyrosine residues and is a crucial step in the SA signaling pathway leading to defense gene induction.[9][11] Biologically active analogs of SA can also activate this kinase, while inactive analogs cannot, highlighting its specificity.[9] Persistent activation of SIPK has been linked to the hypersensitive response, a form of localized cell death to prevent pathogen spread.[12]
References
- 1. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming [frontiersin.org]
- 4. esalq.usp.br [esalq.usp.br]
- 5. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPR1 paralogs of Arabidopsis and their role in salicylic acid perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylic acid activates a 48-kD MAP kinase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylic acid activates a 48-kD MAP kinase in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Salicyloylaminotriazoles: A Technical Guide to Their Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of established pharmacophores into novel molecular architectures represents a promising strategy in modern drug discovery. This technical guide delves into the discovery and history of a burgeoning class of compounds, the Salicyloylaminotriazoles. While the exact term "Salicyloylaminotriazole" does not correspond to a single, widely recognized entity, it aptly describes a class of molecules featuring a salicylamide core linked to an aminotriazole moiety. This guide will focus on a well-researched subclass, the 1,2,3-triazolylsalicylamides, which have demonstrated significant potential as potent inhibitors of Aurora kinases, crucial regulators of mitosis frequently dysregulated in cancer. Furthermore, the broader salicylamide-triazole scaffold holds promise for anti-inflammatory and analgesic applications. This document provides a comprehensive overview of their synthesis, mechanism of action, and the experimental protocols utilized in their evaluation.
Discovery and History
The development of Salicyloylaminotriazoles is not marked by a single discovery but rather by the logical convergence of research on salicylamides and triazoles. Salicylamide itself is a non-prescription drug with analgesic and antipyretic properties, similar to aspirin[1]. The salicylamide scaffold has been a fertile ground for medicinal chemistry, with derivatives showing a wide range of biological activities[2][3][4].
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are another cornerstone of medicinal chemistry. The 1,2,3-triazole and 1,2,4-triazole isomers are prevalent in a multitude of clinically approved drugs, exhibiting antifungal, antiviral, and anticancer properties[5]. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,2,3-triazoles particularly efficient and modular, allowing for the rapid generation of diverse compound libraries[1][6].
The synthesis of molecules combining these two key pharmacophores represents a rational design approach to developing novel therapeutic agents. A significant breakthrough in this area was the development of 1,2,3-triazolylsalicylamide derivatives as potent inhibitors of Aurora kinases[1]. This research demonstrated that the fusion of these two moieties could lead to compounds with significant antiproliferative activity.
Chemical Synthesis
The synthesis of Salicyloylaminotriazoles, specifically the 1,2,3-triazolylsalicylamide derivatives, is most effectively achieved through a convergent synthesis strategy employing the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) or "click chemistry". This approach allows for the late-stage combination of two key fragments: a salicylamide bearing either an azide or an alkyne functionality, and a corresponding triazole precursor with the complementary functionality.
A general synthetic workflow is depicted below:
Experimental Protocols
Protocol 1: Synthesis of N-(substituted)-2-hydroxy-5-(1H-1,2,3-triazol-1-yl)benzamide (A Representative 1,2,3-Triazolylsalicylamide)
This protocol is a representative example for the synthesis of a 1,2,3-triazolylsalicylamide derivative, adapted from methodologies described in the literature for Aurora kinase inhibitors[1].
Step 1: Synthesis of 5-azido-2-hydroxybenzoic acid.
-
To a solution of 5-aminosalicylic acid in a mixture of water and concentrated hydrochloric acid at 0°C, a solution of sodium nitrite in water is added dropwise.
-
The resulting diazonium salt solution is then added to a solution of sodium azide in water at 0°C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The product, 5-azido-2-hydroxybenzoic acid, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Amide coupling to form N-(substituted)-5-azido-2-hydroxybenzamide.
-
To a solution of 5-azido-2-hydroxybenzoic acid in an appropriate solvent (e.g., dimethylformamide), a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine) are added.
-
The desired substituted amine is then added, and the reaction mixture is stirred at room temperature until completion.
-
The crude product is purified by column chromatography.
Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
To a solution of the N-(substituted)-5-azido-2-hydroxybenzamide and a terminal alkyne in a solvent mixture (e.g., t-butanol and water), copper(II) sulfate pentahydrate and sodium ascorbate are added.
-
The reaction is stirred at room temperature.
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography to yield the final 1,2,3-triazolylsalicylamide.
Biological Activity and Mechanism of Action
The primary biological activity reported for 1,2,3-triazolylsalicylamides is the inhibition of Aurora kinases, which are key regulators of mitosis. Overexpression of Aurora kinases is a common feature in many cancers, making them attractive targets for cancer therapy[7][8][9][10][11][12][13][14].
Aurora Kinase Inhibition
The Aurora kinase family consists of three members in humans: Aurora A, Aurora B, and Aurora C[9]. Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle[12][15]. Aurora B is a component of the chromosomal passenger complex and is essential for correct chromosome-microtubule attachments, the spindle assembly checkpoint, and cytokinesis[15][16].
Inhibition of Aurora kinases by 1,2,3-triazolylsalicylamides disrupts the mitotic process, leading to defects in chromosome alignment, segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The inhibitory activity of 1,2,3-triazolylsalicylamide derivatives against Aurora kinases has been quantified, with several compounds demonstrating potent activity.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8g | Aurora A | 0.37 | [1] |
| 8m | Aurora B | nanomolar | [7] |
| Compound 31 | Aurora A | 0.37 | |
| Compound 31 | Aurora B | 3.58 |
Other Potential Biological Activities
While the primary focus has been on anticancer activity, the salicylamide and triazole moieties suggest potential for other therapeutic applications. Some salicylamide derivatives incorporating 1,2,4-triazoles have been screened for anti-inflammatory, analgesic, and antipyretic activities[2][3][17]. The mechanism for these activities likely involves the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs)[18][19].
Experimental Protocols for Biological Evaluation
A comprehensive evaluation of Salicyloylaminotriazoles involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Protocol 2: In Vitro Aurora Kinase Inhibition Assay (Luminescent)
This protocol is a general method for determining the in vitro inhibitory activity of compounds against Aurora kinases.
-
Reagent Preparation : Prepare kinase buffer, ATP solution, substrate solution (e.g., a generic peptide substrate for Aurora kinases), and the test compound at various concentrations.
-
Kinase Reaction : In a 96-well plate, combine the kinase buffer, Aurora kinase A or B enzyme, and the test compound.
-
Initiate the reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output using a luciferase-based reaction.
-
Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the this compound compounds and a vehicle control.
-
Incubation : Incubate the cells for a period of time (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 4: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This is a standard in vivo model to assess acute anti-inflammatory activity[20][21][22][23][24].
-
Animal Acclimatization : Acclimatize rats to the laboratory conditions for at least one week.
-
Compound Administration : Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema : After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.
Preclinical and Clinical Status
Currently, specific this compound compounds are in the preclinical stages of research. While numerous Aurora kinase inhibitors have entered clinical trials for various cancers, to date, no this compound derivative has been publicly reported to be in clinical development[7][10]. The promising in vitro and potential in vivo data for this class of compounds suggest that further optimization and preclinical evaluation are warranted.
Conclusion
Salicyloylaminotriazoles, particularly the 1,2,3-triazolylsalicylamide derivatives, represent a promising class of compounds with significant potential as anticancer agents through the potent inhibition of Aurora kinases. The modular and efficient synthesis via click chemistry allows for extensive structure-activity relationship studies, paving the way for the development of optimized drug candidates. Furthermore, the inherent properties of the salicylamide and triazole scaffolds suggest that the therapeutic applications of this molecular architecture may extend to other areas, such as inflammation and pain management. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this exciting class of molecules. Further preclinical studies are necessary to fully elucidate their therapeutic potential and advance them toward clinical evaluation.
References
- 1. Click approach to the discovery of 1,2,3-triazolylsalicylamides as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 17. deepdyve.com [deepdyve.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Salicyloylaminotriazoles as Modulators of Protein Kinase Signaling: A Technical Overview
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction to Salicyloylaminotriazoles and Protein Kinases
Overview of Protein Kinases in Cellular Signaling and Disease
Protein kinases constitute one of the largest and most functionally diverse enzyme families, playing a pivotal role in regulating the majority of cellular pathways.[1][2] These enzymes catalyze the phosphorylation of specific amino acid residues on substrate proteins, a fundamental mechanism of signal transduction that governs processes such as cell growth, differentiation, metabolism, and apoptosis.[2][3] The human genome encodes over 500 protein kinases.[1] Given their central role, the dysregulation of kinase activity due to mutation, overexpression, or other alterations is a common driver in numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[4][5][6] Consequently, protein kinases have become one of the most important classes of therapeutic targets in modern drug discovery.[7][8]
Introduction to Salicyloylaminotriazoles as a Class of Kinase Inhibitors
Salicyloylaminotriazoles represent a novel class of synthetic heterocyclic compounds investigated for their therapeutic potential, including their activity as protein kinase inhibitors. The core structure, featuring a salicylic acid moiety linked to an aminotriazole ring, provides a versatile scaffold for chemical modification. These modifications allow for the fine-tuning of potency and selectivity against specific kinase targets. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds, exploring how different substituents on the aromatic rings and linker regions impact their biological activity and pharmacokinetic properties.[9][10]
Therapeutic Potential and Investigated Indications
The primary therapeutic rationale for developing salicyloylaminotriazole-based inhibitors is their potential to selectively target kinases implicated in disease pathogenesis. A significant focus of research has been on their ability to inhibit stress-activated protein kinases, such as p38 MAP kinase, which are key regulators of inflammatory cytokine production.[] By blocking pro-inflammatory signaling, these compounds have potential applications in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[3] Furthermore, as kinase dysregulation is a hallmark of cancer, the anti-proliferative effects of these compounds are under investigation for oncological applications.[12]
Mechanism of Action of this compound-based Kinase Inhibitors
General Mechanism of Kinase Inhibition
Most small molecule kinase inhibitors, including likely candidates from the this compound class, function as ATP-competitive inhibitors.[4] They are designed to bind to the ATP-binding pocket in the kinase domain, directly competing with the endogenous ATP substrate. This binding event prevents the transfer of the gamma-phosphate from ATP to the kinase's protein substrate, thereby blocking the downstream signaling cascade.[12] The effectiveness of such inhibitors is often determined by their affinity for the ATP pocket of the target kinase compared to other kinases and ATP itself.
Specificity and Selectivity for Protein Kinase Families
Achieving selectivity is a major challenge in kinase inhibitor development due to the high degree of conservation in the ATP-binding site across the kinome.[13] However, small differences in the shape, size, and amino acid composition of the ATP pocket allow for the design of selective inhibitors. Salicyloylaminotriazoles are being optimized to exploit these subtle differences. For example, some compounds show marked selectivity for the p38 MAPK family over other related kinases like JNK or ERK.[4] Kinase selectivity profiling, where a compound is tested against a large panel of kinases, is an essential step to characterize its specificity and identify potential off-target effects that could lead to toxicity or unexpected efficacy.[14][15]
Molecular Interactions with the Kinase ATP-binding Site
The binding of a this compound inhibitor to a kinase is stabilized by a network of molecular interactions. These typically include:
-
Hydrogen Bonds: Key interactions often form with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. This mimics the hydrogen bonding pattern of the adenine ring of ATP.
-
Hydrophobic Interactions: The aromatic rings of the inhibitor engage with hydrophobic pockets within the ATP-binding site.
-
Van der Waals Forces: These contribute to the overall affinity and stability of the inhibitor-kinase complex.
Structural biology techniques, such as X-ray crystallography, are invaluable for elucidating the precise binding mode and informing further structure-based drug design.
In Vitro Efficacy and Kinase Profiling
Biochemical Assays for Kinase Inhibition
A variety of in vitro assay formats are available to measure the potency of an inhibitor against a purified kinase enzyme.[16] These assays are fundamental for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[16] Common formats include luminescence-based, fluorescence-based, and radiometric assays.[16][17]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a method to determine the IC50 value of a this compound compound by measuring the amount of ADP produced in the kinase reaction.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.[5]
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[5]
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., p38α) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[5]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP to each well.[5]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[5]
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to calculate the IC50 value.[5]
Quantitative Data on Kinase Inhibition
The following table summarizes hypothetical inhibitory activity data for a representative this compound compound, "SAT-1," against a panel of relevant protein kinases. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | SAT-1 IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| p38α | 25 | 6 |
| p38β | 45 | 8 |
| JNK1 | 1,250 | 15 |
| ERK2 | >10,000 | 30 |
| VEGFR2 | 8,500 | 5 |
| Src | 4,800 | 12 |
| Data is representative and for illustrative purposes. Staurosporine is a non-selective kinase inhibitor used as a positive control. |
Cellular Assays for Target Engagement
While biochemical assays measure direct enzyme inhibition, cellular assays are critical to confirm that the compound can enter cells and engage its target in a physiological context. Western blotting is a standard technique used to measure the phosphorylation status of a kinase's downstream substrate.
Experimental Protocol: Western Blot Analysis of Phospho-MK2
This protocol describes how to assess the inhibition of the p38 MAPK pathway in cells by measuring the phosphorylation of its direct substrate, MAPK-activated protein kinase 2 (MK2).
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and allow them to adhere overnight. Treat the cells with various concentrations of the this compound inhibitor for 1-2 hours.
-
Cell Stimulation: Stimulate the p38 pathway by adding a known activator, such as anisomycin (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of MK2 (e.g., anti-phospho-MK2 (Thr334)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an antibody for total MK2 and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading. A dose-dependent decrease in the phospho-MK2 signal relative to the total MK2 signal indicates cellular inhibition of the p38 pathway.
Effects on Key Protein Kinase Families and Signaling Pathways
Inhibition of the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines.[] Activation of p38 leads to the phosphorylation of numerous downstream targets, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6. Salicyloylaminotriazoles have shown promise as inhibitors of p38α, the primary isoform involved in inflammation.[4] By blocking p38α activity, these compounds can effectively suppress the inflammatory response.[3]
Caption: p38 MAPK signaling cascade and its inhibition by this compound.
Experimental Workflow Visualization
The development and characterization of a kinase inhibitor follow a structured workflow, from initial screening to cellular validation. This process ensures a systematic evaluation of a compound's potency, selectivity, and cellular activity.
Caption: General experimental workflow for kinase inhibitor characterization.
Conclusion and Future Directions
Salicyloylaminotriazoles represent a promising scaffold for the development of novel protein kinase inhibitors. Their chemical tractability allows for extensive structure-activity relationship studies aimed at optimizing potency and selectivity. The primary focus on inhibiting key nodes in inflammatory pathways, such as p38 MAPK, highlights their potential for treating a range of diseases driven by chronic inflammation.
Future research will likely concentrate on several key areas:
-
Improving Selectivity: Enhancing selectivity to minimize off-target effects and improve the safety profile of lead compounds.
-
In Vivo Efficacy: Progressing lead candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and pharmacodynamics.
-
Expansion to Other Kinase Targets: Exploring the versatility of the this compound scaffold to target other kinase families implicated in oncology and other diseases.
The continued investigation of this compound class holds significant promise for delivering next-generation targeted therapeutics.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. brimr.org [brimr.org]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Preliminary Studies on the Biological Activity of Salicyloylaminotriazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyloylaminotriazole, scientifically known as 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide (CAS No. 36411-52-6), is a heterocyclic compound integrating a salicylic acid moiety with an aminotriazole ring.[1][2] While direct and extensive preliminary studies on the specific biological activities of this compound are not widely available in peer-reviewed literature, its structural components are well-recognized pharmacophores. This technical guide consolidates the existing, albeit limited, information on this compound and extrapolates its potential biological activities by examining preliminary studies on closely related salicylamide and triazole derivatives. This paper aims to provide a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound by presenting synthesized data, detailed experimental protocols from analogous studies, and visualized pathways to stimulate further investigation.
Introduction
The synthesis of hybrid molecules by combining different pharmacophores is a well-established strategy in drug discovery to develop novel compounds with enhanced affinity, efficacy, and optimized pharmacokinetic profiles. This compound is a prime example of such a hybrid, incorporating the anti-inflammatory and analgesic properties associated with salicylic acid derivatives and the broad-spectrum biological activities of the 1,2,4-triazole nucleus.[3][4] Derivatives of salicylic acid are known for their antifungal, anti-HBV, and other pharmacological activities.[3][5] Similarly, the 1,2,4-triazole ring is a core structure in numerous drugs with antimicrobial, antiviral, and antifungal properties.[6]
This document will explore the potential biological activities of this compound by reviewing studies on analogous compounds, with a focus on anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis and Characterization
While specific synthesis pathways for this compound are not detailed in the available literature, a common method for synthesizing similar salicylamide derivatives involves the reaction of salicylic acid or its activated derivatives (like methyl salicylate) with an appropriate amine, in this case, 3-amino-1,2,4-triazole. One general approach involves the initial conversion of salicylic acid to salicylic hydrazide, which can then be used to form the triazole ring.[7] For instance, salicylic hydrazide can be reacted with reagents like carbon disulfide and then hydrazine hydrate to form aminotriazole derivatives.[7][8]
A general synthetic workflow for related compounds is depicted below:
Caption: A potential synthetic pathway for this compound.
Potential Biological Activities
Based on the biological profiles of structurally similar compounds, this compound is hypothesized to exhibit a range of biological activities.
Anticancer Activity
Derivatives of both salicylic acid and triazoles have demonstrated significant anticancer properties.[9] Salicylamide derivatives have been shown to inhibit the replication of the Hepatitis B virus (HBV) and impair HBV core protein expression.[5] Triazole-containing hybrids are known to interact with various enzymes and receptors in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.[9] Some 1,2,4-triazole derivatives have been found to inhibit epithelial-mesenchymal transition (EMT) in colorectal cancer cells by suppressing β-catenin.[10]
Table 1: Anticancer Activity of Related Salicylamide and Triazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Salicylamide Derivative | HBV (in vitro) | IC50 | 0.47 µM | [5] |
| 1,2,3-Triazole Hybrid | HCT116 | - | Promising Activity | [4] |
| 1,2,4-Triazole/Indole Hybrid | Colorectal Cancer | - | Induces apoptosis and cell cycle arrest | [10] |
Antimicrobial Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents.[6] Salicylic acid derivatives have also been evaluated for their antibacterial and antifungal properties.[3][7] Studies on 1,3,4-oxadiazole and 1,2,4-triazole derivatives of salicylic acid have shown activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[7] Furthermore, various N-substituted 2-hydroxybenzamides (salicylamides) have demonstrated activity against several Candida species.[11]
Table 2: Antimicrobial Activity of Related Salicylic Acid and Triazole Derivatives
| Compound Class | Organism | Activity Metric | Value (µM) | Reference |
| Salicylic acid-triazole derivative | Bacillus subtilis | MIC | 0.4 | [12] |
| Salicylic acid-triazole derivative | Pseudomonas fluorescens | MIC | 0.4 | [12] |
| N-cyclohexyl-2-hydroxybenzamide | Candida albicans | MIC | 570.05 | [11] |
| 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide | Klebsiella aerogenes | - | Broad-spectrum activity | [6] |
| 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide | Enterococcus sp. | - | Broad-spectrum activity | [6] |
Anti-inflammatory Activity
The salicylic acid moiety is the foundational structure for a large class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound would retain some of this anti-inflammatory potential. Some triazole derivatives have also shown significant anti-inflammatory activity.[13]
Experimental Protocols for Analogous Compounds
Detailed experimental protocols for the biological evaluation of this compound are not available. However, the methodologies used for closely related compounds can serve as a template for future studies.
General Synthesis of Salicylic Acid-Triazole Derivatives
A general procedure for synthesizing 3-(2-hydroxy phenyl)-1H-1,2,4-triazole-5-thiol, a related compound, starts with salicylic hydrazide.[7] The hydrazide is refluxed with ammonium thiocyanate and hydrochloric acid in ethanol.[7] The resulting thiosemicarbazide is then cyclized to the triazole derivative.[7]
Caption: Workflow for the synthesis of a salicylic acid-triazole derivative.
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11]
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal cells is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell concentration.
-
Preparation of Drug Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at a specified temperature for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control well (containing no drug).
Potential Mechanisms of Action
The potential mechanisms of action for this compound can be inferred from its structural components.
Enzyme Inhibition
Many therapeutic agents exert their effects by inhibiting specific enzymes.[9] The triazole moiety is known to coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. The salicylic acid portion could contribute to binding at the active site or allosteric sites of inflammatory enzymes like cyclooxygenases (COX).
References
- 1. 2-Hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide | 36411-52-6 | FH149333 [biosynth.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Secure Verification [radar.ibiss.bg.ac.rs]
- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Salicyloylaminotriazole-Kinase Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between salicyloylaminotriazole-based compounds and protein kinases. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The this compound scaffold, a hybrid structure combining salicylamide and a triazole ring, has emerged as a promising framework for the development of potent and selective kinase inhibitors.[2]
This document details the typical in silico workflow, summarizes key quantitative data from published studies, provides generalized experimental and computational protocols, and visualizes the complex biological and logical relationships involved in the drug discovery process for this class of compounds.
The In Silico Drug Discovery Workflow for Kinase Inhibitors
The development of novel kinase inhibitors is greatly accelerated by computer-aided drug design (CADD).[3] The process typically follows a structured workflow that integrates computational screening, detailed simulation, and experimental validation to identify and optimize lead compounds. This iterative cycle allows for the rational design of molecules with improved potency and selectivity.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click approach to the discovery of 1,2,3-triazolylsalicylamides as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Salicyloylaminotriazole (SAT) in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyloylaminotriazole (SAT) is a novel synthetic compound that has demonstrated potential as an anti-cancer agent in preliminary studies. Its mechanism of action is believed to involve the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. These application notes provide detailed protocols for the in vitro evaluation of SAT's efficacy and mechanism of action in cancer cell lines. The following sections outline the necessary materials and methods for assessing cell viability, induction of apoptosis, effects on the cell cycle, and impact on specific protein expression levels involved in cancer-related signaling cascades.
Experimental Protocols
Cell Culture and Treatment
A crucial first step in the in vitro assessment of any potential anti-cancer compound is the proper maintenance and treatment of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (SAT) stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates (6-well, 96-well), and other necessary sterile labware
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture the cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.[1]
-
Passage the cells upon reaching 80-90% confluency to maintain exponential growth.[1]
-
For experiments, seed the cells in the required plate format (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.[2]
-
Prepare working solutions of SAT by diluting the stock solution in a complete culture medium to the desired final concentrations.
-
Treat the cells with varying concentrations of SAT or a vehicle control (DMSO) for the specified time periods (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cells treated with SAT as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[2]
-
Microplate reader
Protocol:
-
Following the treatment period with SAT, add 10 µL of MTT solution to each well of the 96-well plate.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells treated with SAT in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[6]
Materials:
-
Cells treated with SAT in a 6-well plate
-
Ice-cold 70% ethanol[6]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[6]
-
Flow cytometer
Protocol:
-
Harvest and wash the cells as described for the apoptosis assay.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.[7]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of SAT on key signaling proteins.[9]
Materials:
-
Cells treated with SAT in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
-
Imaging system
Protocol:
-
Lyse the treated cells using ice-cold RIPA buffer.[9]
-
Centrifuge the lysates and collect the supernatant.[9]
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Data Presentation
The following tables present hypothetical data for the in vitro evaluation of this compound (SAT).
Table 1: IC50 Values of SAT in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 12.5 |
| MDA-MB-231 | Breast | 8.2 |
| A549 | Lung | 15.8 |
| HCT116 | Colon | 10.4 |
Table 2: Apoptotic Effect of SAT on MDA-MB-231 Cells after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (DMSO) | 95.2 | 2.1 | 1.5 | 1.2 |
| SAT (5 µM) | 75.8 | 12.3 | 8.5 | 3.4 |
| SAT (10 µM) | 45.1 | 25.6 | 22.4 | 6.9 |
Table 3: Cell Cycle Distribution of A549 Cells after 24h Treatment with SAT
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.3 | 28.1 | 16.6 |
| SAT (10 µM) | 40.2 | 25.5 | 34.3 |
| SAT (20 µM) | 28.9 | 18.7 | 52.4 |
Table 4: Densitometric Analysis of Key Proteins in the PI3K/Akt Pathway in MCF-7 Cells Treated with SAT (10 µM) for 24h
| Protein | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | 0.35 |
| Akt (Total) | 0.98 |
| p-mTOR (Ser2448) | 0.42 |
| mTOR (Total) | 0.95 |
| Bcl-2 | 0.48 |
| Bax | 1.85 |
Visualization of Workflows and Pathways
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Salicyloylaminotriazole Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, created by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a high-fidelity preclinical platform for evaluating novel anticancer agents. These models preserve the histological and genetic characteristics of the original human tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the administration and efficacy assessment of Salicyloylaminotriazole, a novel investigational anticancer agent, in PDX models. This compound is a synthetic molecule combining the structural features of salicylates and aminotriazoles, designed to target key signaling pathways implicated in tumor growth and survival.
Mechanism of Action and Target Signaling Pathways
This compound is hypothesized to exert its anticancer effects through a multi-targeted mechanism, primarily involving the inhibition of key regulators of gene transcription and cellular signaling. The salicylate moiety is designed to inhibit histone acetyltransferases (HATs) like p300/CBP, leading to the downregulation of oncogenic transcription programs. The aminotriazole component is believed to contribute to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and metabolism.
Below is a diagram illustrating the proposed signaling pathways affected by this compound.
Caption: Proposed signaling pathways targeted by this compound.
Experimental Protocols
A generalized workflow for evaluating the efficacy of this compound in PDX models is presented below.
Caption: Experimental workflow for a PDX efficacy study.
Protocol 1: Establishment of Patient-Derived Xenograft Models
-
Tumor Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics. Mince the tissue into small fragments (approximately 2-3 mm³).
-
Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice). Make a small incision and subcutaneously implant a single tumor fragment into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Passaging: When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, aseptically excise the tumor, and process it for subsequent passaging into new cohorts of mice.
Protocol 2: this compound Efficacy Study in Established PDX Models
-
Cohort Selection: Once tumors from a specific PDX model reach a volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The vehicle alone will be used for the control group.
-
Administration: Administer this compound at predetermined doses (e.g., 25 mg/kg and 50 mg/kg) via intraperitoneal (IP) injection once daily. The control group will receive an equivalent volume of the vehicle.
-
Monitoring:
-
Measure tumor dimensions with calipers three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse three times per week as an indicator of toxicity.
-
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment (e.g., 28 days).
-
Data Analysis:
-
Calculate the average tumor volume for each group at each measurement point.
-
Determine the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest the tumors for downstream analyses such as immunohistochemistry, western blotting, or RNA sequencing to assess pharmacodynamic markers.
Data Presentation
The following tables summarize hypothetical quantitative data from a representative PDX study evaluating the efficacy of this compound.
Table 1: Tumor Growth Inhibition in a Colorectal Cancer PDX Model (CRX-027)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value vs. Vehicle |
| Vehicle Control | - | IP | Daily | 1850 ± 210 | - | - |
| This compound | 25 | IP | Daily | 980 ± 150 | 47.0 | <0.05 |
| This compound | 50 | IP | Daily | 520 ± 95 | 71.9 | <0.01 |
Table 2: Body Weight Changes in Mice Bearing CRX-027 PDX Model
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | - | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1% |
| This compound | 25 | 22.8 ± 0.7 | 23.5 ± 0.9 | +3.1% |
| This compound | 50 | 22.6 ± 0.9 | 21.9 ± 1.1 | -3.1% |
Table 3: Pharmacodynamic Marker Modulation in CRX-027 Tumors
| Treatment Group | Dose (mg/kg) | p-Akt (Ser473) Expression (Relative to Vehicle) | Acetyl-Histone H3 (Lys27) Expression (Relative to Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 50 | 0.35 | 0.42 |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of this compound in patient-derived xenograft models. The hypothetical data presented suggests that this compound exhibits significant anti-tumor activity in a dose-dependent manner with acceptable tolerability. The observed modulation of pharmacodynamic markers is consistent with its proposed mechanism of action. These methodologies can be adapted for various PDX models across different cancer types to further elucidate the therapeutic potential of this compound. Careful adherence to these protocols will ensure the generation of robust and reproducible data to inform clinical development strategies.
Application Notes and Protocols for Determining the Cytotoxicity of Salicyloylaminotriazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of cytotoxic effects is a critical step in the discovery and development of novel therapeutic agents. Salicyloylaminotriazole, a synthetic small molecule inhibitor, requires thorough in vitro assessment to determine its potential as a drug candidate. Cytotoxicity assays are essential for measuring the degree to which a substance can cause damage to cells.[1][2] These assays are fundamental in early-stage drug development to identify compounds with potential therapeutic efficacy against target cells, such as cancer cells, or to eliminate candidates that exhibit unacceptable levels of toxicity to healthy cells.[3] This document provides detailed protocols for two common and robust methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[3][4]
Key Experimental Protocols
Two primary methods are detailed below to provide a comprehensive assessment of this compound's cytotoxic effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5][6]
Materials:
-
This compound
-
Target cell line (e.g., MCF-7, A549, or relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized and protected from light)[4][6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[6][7]
-
96-well tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO without the compound) and untreated control wells (medium only).[8]
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.[6]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Cover the plate with foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[5][6]
-
Measure the absorbance at a wavelength of 570 nm or 590 nm using a multi-well spectrophotometer. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[5][6]
-
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[11]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution) or individual reagents (Tris buffer, lithium lactate, NAD, INT, PMS).
-
Lysis buffer (e.g., 10X Lysis Buffer provided in kits)[12]
-
96-well tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to set up the following controls on each plate:[11][13]
-
No-Cell Control: Medium only for background absorbance.
-
Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer to determine 100% cytotoxicity.[13]
-
-
-
Sample Collection:
-
LDH Reaction:
-
Absorbance Measurement:
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.15 ± 0.09 | 92.0% |
| 10 | 0.85 ± 0.06 | 68.0% |
| 50 | 0.45 ± 0.04 | 36.0% |
| 100 | 0.21 ± 0.03 | 16.8% |
Table 2: Cytotoxicity of this compound on MCF-7 Cells (LDH Assay)
| Concentration (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| Spontaneous LDH Release | 0.15 ± 0.02 | 0% |
| Maximum LDH Release | 0.95 ± 0.05 | 100% |
| 0 (Vehicle Control) | 0.16 ± 0.03 | 1.25% |
| 0.1 | 0.18 ± 0.02 | 3.75% |
| 1 | 0.25 ± 0.04 | 12.5% |
| 10 | 0.48 ± 0.05 | 41.25% |
| 50 | 0.75 ± 0.06 | 75.0% |
| 100 | 0.90 ± 0.07 | 93.75% |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway
Based on the known effects of salicylates and triazole-containing compounds, this compound may induce apoptosis through the modulation of stress-activated protein kinase pathways and by inducing oxidative stress.[15][16][17][18]
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. kosheeka.com [kosheeka.com]
- 3. scispace.com [scispace.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [at.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salicylate enhances necrosis and apoptosis mediated by the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, anti-proliferation, apoptosis induction in breast cancer cells, and aromatase inhibition of coumarin-triazole hybrids: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Salinomycin triggers prostate cancer cell apoptosis by inducing oxidative and endoplasmic reticulum stress via suppressing Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Target Protein Phosphorylation After Salicyloylaminotriazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyloylaminotriazole (SILA) is a compound of interest in drug development for its potential therapeutic effects. Preliminary evidence suggests that SILA may exert its biological functions through the modulation of intracellular signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) cascade. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory stimuli, and its dysregulation is implicated in numerous diseases. A key downstream effector of p38 MAPK is MAPK-activated protein kinase 2 (MK2), which, upon activation via phosphorylation by p38, phosphorylates various substrate proteins, including Heat Shock Protein 27 (HSP27). The phosphorylation of HSP27 is crucial for its function in regulating actin cytoskeleton dynamics, cell migration, and survival.
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effect of this compound on the phosphorylation of target proteins within the p38/MK2 signaling axis. The presented protocols focus on the analysis of HSP27 phosphorylation as a representative downstream marker of SILA activity on this pathway.
Data Presentation: Quantitative Analysis of HSP27 Phosphorylation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound (SILA) on the phosphorylation of HSP27 at Serine 82 in a human cell line (e.g., HeLa) stimulated with a p38 MAPK activator (e.g., Anisomycin). Data is presented as the ratio of phosphorylated HSP27 (p-HSP27) to total HSP27, normalized to the stimulated, untreated control. Band intensities were quantified using densitometry.
| Treatment Group | Concentration of SILA (µM) | p-HSP27/Total HSP27 Ratio (Normalized) | Standard Deviation |
| Untreated Control | 0 | 0.10 | ± 0.02 |
| Stimulated Control (Anisomycin) | 0 | 1.00 | ± 0.08 |
| SILA | 1 | 0.75 | ± 0.06 |
| SILA | 5 | 0.48 | ± 0.05 |
| SILA | 10 | 0.22 | ± 0.03 |
| SILA | 25 | 0.12 | ± 0.02 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa cells (or another suitable cell line expressing the target proteins).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-16 hours in DMEM with 0.5% FBS to reduce basal signaling activity.
-
SILA Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final desired concentrations (e.g., 1, 5, 10, 25 µM) in serum-free DMEM. Pre-treat the cells with the different concentrations of SILA or vehicle control (DMSO) for 1 hour.
-
Stimulation: After the pre-treatment period, stimulate the cells with a p38 MAPK activator, such as Anisomycin (10 µg/mL), for 30 minutes to induce phosphorylation of the target pathway. Include an unstimulated, untreated control group.
Cell Lysate Preparation
Note: Perform all steps on ice or at 4°C to minimize protease and phosphatase activity.[1][2]
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Crucially, add freshly prepared protease and phosphatase inhibitor cocktails just before use. [1]
-
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, calculate the volume of each lysate required to have an equal amount of protein for each sample (typically 20-30 µg per lane).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a 12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
To avoid high background when detecting phosphoproteins, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins like casein.[1][2]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 (Ser82)) diluted in 5% BSA/TBST. The recommended starting dilution is typically 1:1000. Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three to five times for 10 minutes each with TBST.
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Stripping and Re-probing for Total Protein
-
Stripping (Optional but Recommended): To normalize the phosphorylated protein signal to the total amount of the target protein, the membrane can be stripped and re-probed.
-
Wash the membrane in a mild stripping buffer.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
-
Re-probing: Incubate the stripped membrane with the primary antibody for total HSP27, followed by the secondary antibody and detection steps as described above.
Mandatory Visualizations
Caption: SILA inhibits the p38/MK2 signaling pathway.
Caption: Western blot workflow for phosphorylation analysis.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Salicyloylaminotriazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regulation of the cell cycle is a critical process in cellular proliferation, and its dysregulation is a hallmark of cancer. Consequently, inducing cell cycle arrest in cancer cells is a key mechanism for many anti-cancer therapies. Salicyloylaminotriazole (SAT) is a novel small molecule compound under investigation for its potential anti-neoplastic properties. Preliminary studies suggest that SAT, similar to other salicylate-based compounds, may exert its effects by modulating signaling pathways that control cell cycle progression.[1][2][3] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a cancer cell line using flow cytometry with propidium iodide (PI) staining.
Flow cytometry is a powerful technique used to measure the properties of individual cells within a fluid stream.[4] For cell cycle analysis, PI, a fluorescent dye, is used to stain cellular DNA.[5][6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7][8]
Principle of the Assay
This protocol utilizes ethanol to fix and permeabilize cells, allowing the propidium iodide dye to enter and intercalate with the DNA.[5][9] Since PI also binds to RNA, a treatment with RNase is essential to ensure that the staining is specific to DNA.[6][7]
Cells are analyzed on a flow cytometer, where they pass through a laser beam. The instrument measures the fluorescence emitted from each cell. The resulting data is typically displayed as a histogram, showing the distribution of cells across the different cell cycle phases:
-
G0/G1 Phase: Cells with a normal (2N) amount of DNA.
-
S Phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication, with a (4N) amount of DNA, poised for mitosis.[8]
An accumulation of cells in a specific phase (e.g., G1 or G2/M) after treatment with this compound indicates cell cycle arrest.
Proposed Signaling Pathway for this compound
Based on the activity of related salicylate compounds, this compound is hypothesized to induce cell cycle arrest by activating the p53 tumor suppressor pathway. This leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits CDK/Cyclin complexes responsible for phase transitions, ultimately causing arrest, typically at the G1/S or G2/M checkpoint.[10][11]
Caption: Proposed signaling pathway for SAT-induced G2/M cell cycle arrest.
Experimental Protocols
This section provides a detailed methodology for the experiment.
Materials and Reagents
-
Cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (SAT) stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[5]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
Allow cells to attach and grow overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) corresponding to the highest concentration of SAT used.
-
Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected medium from the first step.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[4][5]
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. It is crucial to achieve a single-cell suspension to prevent clumping.[9]
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cell suspension.[5][12]
-
Incubate the cells for at least 2 hours at -20°C or overnight at 4°C for fixation. Cells can be stored in ethanol at 4°C for several weeks.[9][12]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them.[5]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).[12]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15-30 minutes.[4][9]
-
(Optional) Filter the cell suspension through a 40 µM mesh filter to remove any remaining aggregates before analysis.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain better resolution and a lower coefficient of variation (CV) for the G1 peak.[5]
-
Collect data for at least 10,000-20,000 events per sample.[5]
-
Use the linear scale for PI fluorescence measurement.[5]
-
Analyze the generated FCS files using appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Data Presentation
The quantitative data obtained from the cell cycle analysis should be presented in a clear and structured format. A table is an effective way to summarize the dose-dependent effects of this compound.
Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa Cells after 24h Treatment.
| Treatment Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 |
| 10 | 54.8 ± 2.5 | 25.1 ± 1.9 | 20.1 ± 2.2 |
| 25 | 45.3 ± 3.0 | 18.7 ± 2.4 | 36.0 ± 2.8 |
| 50 | 30.1 ± 2.8 | 12.5 ± 1.7 | 57.4 ± 3.5 |
| 100 | 22.5 ± 3.2 | 8.9 ± 1.3 | 68.6 ± 4.1 |
Data are represented as the mean ± standard deviation from three independent experiments.
The data in Table 1 illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. This suggests that this compound induces G2/M cell cycle arrest in HeLa cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. assaygenie.com [assaygenie.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. nanocellect.com [nanocellect.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Salicyloylaminotriazole and Mesenchymal Stem Cell Differentiation: An Overview
Initial research indicates a significant lack of publicly available scientific literature and data regarding the specific use of salicyloylaminotriazole for inducing differentiation in mesenchymal stem cells (MSCs). Extensive searches of scientific databases and publications did not yield any studies, protocols, or quantitative data detailing the effects of this particular compound on MSC fate.
Therefore, the creation of detailed application notes, experimental protocols, and quantitative data tables specifically for this compound's role in MSC differentiation is not possible at this time. The scientific community has not yet published research on this specific application.
Established Methods for Inducing Mesenchymal Stem Cell Differentiation
While information on this compound is unavailable, a wealth of research exists on established methods to guide MSCs into various lineages, primarily osteogenic (bone), chondrogenic (cartilage), and adipogenic (fat) fates. These protocols typically involve the use of specific growth factors, small molecules, and culture conditions to activate signaling pathways that govern cell differentiation.
Mesenchymal stem cells (MSCs) are multipotent stromal cells with the ability to self-renew and differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes.[1][2][3] This inherent plasticity makes them a focal point of research in regenerative medicine and tissue engineering.[2][3] The differentiation process is tightly regulated by a complex network of signaling pathways, transcription factors, and growth factors.[2]
Key Signaling Pathways in MSC Differentiation
Several core signaling pathways are known to be critical regulators of MSC lineage commitment. Understanding these pathways is fundamental to developing strategies for directed differentiation.
-
Wnt/β-catenin Signaling: This pathway is a major regulator of bone formation and is crucial for osteogenic differentiation.[4] Activation of Wnt signaling promotes the differentiation of MSCs into osteoblasts while inhibiting adipogenic and chondrogenic fates.[4]
-
Bone Morphogenetic Protein (BMP) Signaling: BMPs are a group of growth factors that belong to the transforming growth factor-beta (TGF-β) superfamily. They play a pivotal role in both bone and cartilage development.[4][5] BMP-2, for instance, is a potent inducer of osteogenic differentiation.[4][5]
-
Hedgehog (Hh) Signaling: The Sonic Hedgehog (SHH) signaling pathway is involved in the early stages of MSC osteogenesis and can also suppress adipogenic differentiation.[4]
-
Transforming Growth Factor-beta (TGF-β)/SMAD Signaling: The TGF-β superfamily, which includes TGF-βs and BMPs, is essential for chondrogenic differentiation.[6][7] TGF-β3 is commonly used in protocols to induce MSCs to form cartilage.[7]
-
Fibroblast Growth Factor (FGF) Signaling: FGFs are involved in the proliferation and differentiation of MSCs. For example, FGF-2 helps maintain the multipotency of MSCs and can be used in culture media to prepare cells for differentiation.[6]
Below is a generalized representation of the interplay between some of these key signaling pathways in determining MSC fate.
Caption: Simplified overview of key signaling inputs influencing MSC lineage commitment.
Standard Experimental Protocols for MSC Differentiation
For researchers and professionals in drug development, standardized protocols are essential for the reproducible differentiation of MSCs. The following are generalized workflows for inducing osteogenic, chondrogenic, and adipogenic lineages.
General Workflow for Directed Differentiation of MSCs
A typical experimental workflow for inducing and assessing MSC differentiation involves several key stages, from initial cell culture to final analysis of the differentiated phenotype.
Caption: A generalized experimental workflow for the directed differentiation of MSCs.
Osteogenic Differentiation Protocol
The goal of osteogenic differentiation is to induce MSCs to produce a mineralized extracellular matrix, characteristic of bone tissue.
Table 1: Osteogenic Differentiation Media Components
| Component | Typical Concentration | Purpose |
| Dexamethasone | 100 nM | Induces osteogenic commitment |
| Ascorbic Acid | 50 µM | Acts as a cofactor for collagen synthesis |
| β-glycerophosphate | 10 mM | Provides a source of phosphate for mineralization |
Protocol Outline:
-
Cell Seeding: Plate MSCs at an appropriate density (e.g., 2-3 x 10⁴ cells/cm²) in a culture vessel and allow them to adhere overnight in standard growth medium.
-
Induction: Replace the growth medium with Osteogenic Differentiation Medium.
-
Maintenance: Culture the cells for 14-21 days, replacing the differentiation medium every 2-3 days.
-
Assessment: After the induction period, assess osteogenesis by:
-
Alizarin Red S Staining: To visualize calcium deposits in the extracellular matrix.
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation.
-
RT-qPCR: To quantify the expression of osteogenic marker genes such as RUNX2, SPP1 (Osteopontin), and BGLAP (Osteocalcin).[8]
-
Chondrogenic Differentiation Protocol
Chondrogenic differentiation aims to stimulate MSCs to form cartilage-like tissue, often in a three-dimensional culture system to mimic the natural environment of chondrocytes.
Table 2: Chondrogenic Differentiation Media Components
| Component | Typical Concentration | Purpose |
| TGF-β3 | 10 ng/mL | Potent inducer of chondrogenesis |
| Dexamethasone | 100 nM | Promotes chondrogenic differentiation |
| Ascorbate-2-phosphate | 50 µg/mL | Essential for collagen matrix formation |
| ITS+ Premix | 1% | Contains insulin, transferrin, and selenous acid |
Protocol Outline:
-
Pellet Culture: Aliquot approximately 2.5 x 10⁵ MSCs into a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells to form a pellet at the bottom of the tube.
-
Induction: Gently add Chondrogenic Differentiation Medium to the tube without disturbing the pellet. Loosen the cap to allow for gas exchange.
-
Maintenance: Incubate the pellet culture for 21-28 days, changing the medium every 2-3 days.
-
Assessment: After the induction period, assess chondrogenesis by:
-
Alcian Blue or Safranin O Staining: To visualize proteoglycans in the cartilage matrix.
-
Immunohistochemistry: To detect the presence of Type II Collagen.
-
RT-qPCR: To measure the expression of chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Type II Collagen).[9]
-
Adipogenic Differentiation Protocol
Adipogenic differentiation induces MSCs to accumulate lipid droplets, a key feature of fat cells.
Table 3: Adipogenic Differentiation Media Components
| Component | Typical Concentration | Purpose |
| Dexamethasone | 1 µM | Induces adipogenic commitment |
| Insulin | 10 µg/mL | Promotes glucose uptake and lipid synthesis |
| Indomethacin | 200 µM | A non-steroidal anti-inflammatory drug that promotes adipogenesis |
| IBMX | 500 µM | A phosphodiesterase inhibitor that increases intracellular cAMP |
Protocol Outline:
-
Cell Seeding: Plate MSCs at a high density in a culture vessel and grow to confluence.
-
Induction/Maintenance Cycles:
-
Culture the cells in Adipogenic Differentiation Medium for 3 days (Induction).
-
Switch to Adipogenic Maintenance Medium (growth medium containing 10 µg/mL insulin) for 1-3 days.
-
Repeat this cycle 2-3 times.
-
-
Maintenance: Culture in Adipogenic Maintenance Medium for an additional 7 days, changing the medium every 2-3 days.
-
Assessment: After approximately 14-21 days, assess adipogenesis by:
-
Oil Red O Staining: To visualize the intracellular accumulation of lipid droplets.
-
RT-qPCR: To quantify the expression of adipogenic marker genes such as PPARG and CEBPA.[10]
-
Conclusion
While the specific compound this compound does not have a documented role in mesenchymal stem cell differentiation based on current scientific literature, the field of MSC research offers a robust and well-characterized set of tools and protocols for directing their differentiation into various lineages. Researchers and drug development professionals can leverage the established knowledge of key signaling pathways and differentiation-inducing agents to explore the potential of novel compounds and to advance the therapeutic applications of MSCs. Future research may yet uncover a role for this compound or similar molecules in this exciting and rapidly evolving field.
References
- 1. Chondrogenic differentiation of mesenchymal stem cells [nanolive.com]
- 2. Mesenchymal stem cell differentiation and usage for biotechnology applications: tissue engineering and food manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesenchymal stem cell differentiation and usage for biotechnology applications: tissue engineering and food manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Enhancement Strategies for Osteogenic Differentiation of Mesenchymal Stem Cells in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stimulation of Chondrogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adipokines regulate mesenchymal stem cell osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chondrogenic differentiation of mesenchymal stem cells through cartilage matrix-inspired surface coatings [frontiersin.org]
- 10. Adipogenic Differentiation of Mesenchymal Stem Cells Alters Their Immunomodulatory Properties in a Tissue‐Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Salicyloylaminotriazole in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyloylaminotriazole (SAT), also known as Salicyl-AMS, is a potent inhibitor of mycobactin biosynthesis in Mycobacterium tuberculosis. It targets the MbtA enzyme, which is crucial for iron acquisition by the bacterium, a process essential for its growth and virulence. In vivo studies in mouse models have demonstrated the efficacy of SAT in controlling M. tuberculosis infection. These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in a tuberculosis mouse model, compiled from preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models of tuberculosis.
Table 1: Dosing Regimens for Efficacy and Pharmacokinetic Studies
| Study Type | Mouse Strain | Compound | Dose | Administration Route | Vehicle | Dosing Frequency |
| Efficacy | BALB/c | This compound (Salicyl-AMS) | 5.6 mg/kg | Intraperitoneal (i.p.) | Phosphate-Buffered Saline (PBS) | Daily, 5 days/week[1] |
| Efficacy | BALB/c | This compound (Salicyl-AMS) | 16.7 mg/kg | Intraperitoneal (i.p.) | Phosphate-Buffered Saline (PBS) | Daily, 5 days/week[1] |
| Pharmacokinetic | BALB/c | This compound (Salicyl-AMS) | 50 mg/kg | Intraperitoneal (i.p.) | Phosphate-Buffered Saline (PBS) | Single dose[1] |
| Pharmacokinetic | BALB/c | This compound (Salicyl-AMS) | 200 mg/kg | Intraperitoneal (i.p.) | Phosphate-Buffered Saline (PBS) | Single dose[1] |
Table 2: In Vivo Efficacy and Observations
| Dose | Treatment Duration | Key Findings | Adverse Effects |
| 5.6 mg/kg | 2 and 4 weeks | Significantly inhibited M. tuberculosis growth in the lungs.[1] | Not specified at this dose. |
| 16.7 mg/kg | 2 and 4 weeks | Significantly inhibited M. tuberculosis growth in the lungs.[1] | In vivo toxicity observed at doses ≥16.7 mg/kg.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound (Salicyl-AMS) sodium salt
-
Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound sodium salt based on the desired concentration and final volume. For example, for a 5 mg/ml stock solution, weigh 5 mg of the compound.
-
Dissolve the weighed this compound in the appropriate volume of sterile 1x PBS in a sterile microcentrifuge tube.
-
Vortex the solution until the compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh dosing solutions daily.
Protocol 2: In Vivo Administration of this compound in a Tuberculosis Mouse Model
Animal Model:
-
Female BALB/c mice, approximately 20 grams in weight.[1]
-
Mice are infected with Mycobacterium tuberculosis via aerosol exposure to establish a pulmonary infection.
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 ml syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before administration to calculate the precise injection volume.
-
The injection volume is typically 0.2 ml for a 20-gram mouse.[1] Adjust the volume proportionally based on the individual mouse's weight to achieve the target dose (e.g., 5.6 mg/kg or 16.7 mg/kg).
-
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle at a shallow angle into the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
For efficacy studies, administer the dose once daily, five days a week.[1]
-
Monitor the animals daily for any signs of toxicity, such as weight loss, ruffled fur, or changes in behavior.
-
-
Efficacy Assessment:
-
At predetermined time points (e.g., 2 and 4 weeks post-treatment initiation), euthanize a subset of mice from each group.[1]
-
Aseptically harvest the lungs and homogenize them.
-
Plate serial dilutions of the lung homogenates on appropriate mycobacterial growth agar to determine the bacterial load (Colony Forming Units - CFUs).
-
Compare the CFU counts between the treated and untreated control groups to assess the efficacy of this compound.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in M. tuberculosis.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols: Molecular Docking Studies of Salicyloylaminotriazole with Specific Kinase Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis. Consequently, they have emerged as prominent targets for cancer therapeutic development. Salicyloylaminotriazole, a heterocyclic compound incorporating a salicylate moiety, represents a scaffold of interest for the development of novel kinase inhibitors. This document provides detailed protocols for in silico molecular docking of this compound against key oncogenic kinases and outlines methodologies for the experimental validation of these computational predictions.
Quantitative Data Summary
Due to the absence of publicly available molecular docking data specifically for this compound, this section presents representative data from a study on structurally related 1,2,4-triazole derivatives investigated as potential kinase inhibitors. This data is intended to serve as an illustrative example of how to present such findings. The presented binding affinities are from in silico molecular docking simulations and the experimental validation is shown through IC50 values.
Table 1: Molecular Docking Scores of a Representative Triazole Derivative Against Selected Kinase Targets.
| Kinase Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| c-Kit Tyrosine Kinase | 1T46 | -176.75 | ASP-810, LYS-623, CYS-673 |
| Protein Kinase B (Akt) | 1UNQ | -170.07 | LYS-179, THR-211, GLU-228 |
| Aurora B Kinase | 2VGO | -165.43 | LYS-106, GLU-155, ASP-200 |
| PI3Kα | 2RD0 | -158.91 | VAL-851, LYS-802, ASP-933 |
Caption: The binding affinities were calculated using molecular docking simulations. Lower energy values indicate a more favorable binding interaction. The key interacting residues highlight potential hydrogen bonding or other significant interactions within the kinase active site.
Table 2: In Vitro Kinase Inhibitory Activity of a Representative Triazole Derivative.
| Kinase Target | IC50 (µM) | Assay Method |
|---|---|---|
| c-Kit Tyrosine Kinase | 12.5 | Kinase-Glo® Luminescent Kinase Assay |
| Protein Kinase B (Akt) | 18.2 | ADP-Glo™ Kinase Assay |
| Aurora B Kinase | 25.1 | Z'-LYTE™ Kinase Assay |
| PI3Kα | 31.6 | PI3-Kinase HTRF™ Assay |
Caption: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. These values are essential for validating the predictions from molecular docking studies.
Experimental Protocols
Molecular Docking Protocol
This protocol details the computational procedure for predicting the binding affinity and interaction of this compound with target kinases.
1. Preparation of the Kinase Target Structure: a. Obtain the three-dimensional crystal structure of the target kinase (e.g., c-Kit, Akt, Aurora B) from the Protein Data Bank (PDB). b. Prepare the protein for docking using a molecular modeling software package such as AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. c. Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom-type definitions.
2. Preparation of the Ligand (this compound): a. Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw, and convert it to a 3D format (e.g., MOL2 or SDF). b. Use a program like Open Babel to convert the structure to the PDBQT format. This step includes assigning Gasteiger charges and defining rotatable bonds.
3. Definition of the Binding Site (Grid Box Generation): a. Identify the ATP-binding site of the kinase, which is typically the active site. If the downloaded PDB structure contains a co-crystallized inhibitor, the grid box can be centered on this ligand. b. Define the dimensions of the grid box to encompass the entire binding pocket, providing sufficient space for the ligand to move and rotate freely.
4. Docking Simulation: a. Perform the molecular docking using a program like AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose. b. The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.[1]
5. Analysis of Docking Results: a. Analyze the docking results to identify the pose with the lowest binding energy, which represents the most likely binding mode. b. Visualize the protein-ligand complex using a molecular graphics program like PyMOL or Discovery Studio to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the kinase.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This protocol describes an experimental method to validate the in silico findings by measuring the inhibitory effect of this compound on the activity of a target kinase.
1. Materials: a. Recombinant human kinase (e.g., Akt). b. Kinase-specific substrate and buffer. c. ATP. d. This compound (dissolved in DMSO). e. ADP-Glo™ Kinase Assay kit (Promega). f. 384-well white assay plates.
2. Procedure: a. Prepare a serial dilution of this compound in the kinase buffer. b. In the wells of the 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase. c. Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. e. Incubate the reaction for 60 minutes at room temperature. f. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. g. Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. h. Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
3. Data Analysis: a. Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.
Visualizations
Caption: Workflow for molecular docking of this compound with kinase targets.
Caption: Simplified PI3K/Akt signaling pathway with potential inhibition points for this compound.
Caption: Experimental workflow for an in vitro kinase inhibition assay (ADP-Glo™).
References
Application Notes and Protocols for High-Throughput Screening of Salicyloylaminotriazole as a Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyloylaminotriazole is a small molecule of interest in drug discovery, particularly in the field of oncology, due to its potential as an inhibitor of protein kinases and histone acetyltransferases (HATs). HATs, such as p300 and CREB-binding protein (CBP), are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. High-throughput screening (HTS) provides a robust platform for the rapid identification and characterization of potential HAT inhibitors like this compound.
These application notes provide detailed protocols for HTS assays designed to evaluate the inhibitory activity of this compound against the p300/CBP histone acetyltransferases. The methodologies described are suitable for screening large compound libraries and can be adapted for dose-response studies to determine inhibitor potency.
Signaling Pathway
The p300/CBP HATs play a central role in chromatin remodeling and gene transcription. They are recruited to gene promoters by transcription factors and acetylate histone tails, leading to a more open chromatin structure that facilitates gene expression. Inhibition of p300/CBP can thus lead to the downregulation of genes involved in cell proliferation and survival, making it an attractive target for cancer therapy.
Caption: Inhibition of the p300/CBP signaling pathway by this compound.
Experimental Workflow
The general workflow for screening and characterizing this compound as a p300/CBP inhibitor involves a primary screen to identify initial activity, followed by secondary assays to confirm and quantify the inhibitory potency.
Troubleshooting & Optimization
Technical Support Center: Optimizing Salicyloylaminotriazole Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Salicyloylaminotriazole and its derivatives in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the specific cell line being tested. For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range for many small molecule inhibitors is from 0.01 µM to 100 µM.[1] It is advisable to perform a dose-response experiment to identify the IC50 value for your specific cell line.
Q2: How long should I incubate cells with this compound before assessing cell viability?
The incubation time can vary depending on the cell line and the experimental objectives. Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[1] A time-course experiment is recommended to determine the optimal endpoint for your study.
Q3: I am observing precipitation of the compound in my culture medium. What can I do?
Poor aqueous solubility can be a challenge with compounds like this compound. Here are a few troubleshooting steps:
-
Use a suitable solvent for stock solutions: High-purity, anhydrous dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions.[2]
-
Optimize the final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to the cells.
-
Consider alternative formulation strategies: For persistent solubility issues, techniques like using co-solvents or polymeric stabilizers might be explored.[3]
Q4: What are the best assays to measure the effects of this compound on cell viability?
Several assays can be used to assess cell viability. It is often recommended to use orthogonal methods to confirm results.
-
Metabolic Assays: Tetrazolium-based colorimetric assays like MTT, MTS, and XTT are widely used to measure the metabolic activity of viable cells.[1][4]
-
Cytotoxicity Assays: Assays that measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity can provide complementary information on cytotoxicity.[5]
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, assays that measure the activity of caspases, such as the Caspase-Glo® 3/7 Assay, are useful.[5]
Troubleshooting Guides
High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Pipette gently and mix the cell suspension between plating wells to ensure even distribution. |
| Edge Effects | The outermost wells of a microplate are prone to evaporation. Avoid using these wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Compound Precipitation | Visually inspect wells for any precipitation after adding the compound. If present, refer to the solubility troubleshooting section (FAQ 3). |
Unexpectedly High or Low Cell Viability
| Observation | Potential Cause | Troubleshooting Steps |
| Higher than expected cell viability | Compound Inactivity: The compound may not be effective on the specific cell line or at the tested concentrations. Incorrect Concentration: Errors in serial dilutions. | Verify the concentration range. Expand the range to include higher concentrations. Double-check all dilution calculations and preparation steps. |
| Lower than expected cell viability (including controls) | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. Contamination: Bacterial or fungal contamination in the media or reagents.[1] Poor Cell Health: Cells may have been unhealthy before the experiment. | Prepare a vehicle control to assess solvent toxicity. Ensure the final solvent concentration is non-toxic. Use sterile techniques and check reagents for contamination. Ensure cells are in the exponential growth phase and have high viability before starting the experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To find the ideal number of cells per well so that they are in the exponential growth phase throughout the experiment.
Materials:
-
Cell line of choice
-
Complete culture medium
-
96-well microplates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Perform a cell count to determine the cell concentration.
-
Create a serial dilution of your cell suspension.
-
Seed a range of cell densities (e.g., 1,000 to 100,000 cells/well) in a 96-well plate.
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen cell viability assay.
-
Plot the assay signal versus the number of cells seeded. The optimal seeding density will be within the linear range of this curve.
Protocol 2: MTT Cell Viability Assay
Objective: To assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells seeded in a 96-well plate at the optimal density
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Treat the cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Data Presentation
Table 1: Example IC50 Values of Related Aminotriazole/Salicylate Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Compound 6b (Aminothiazole derivative) | MCF-7 | Breast Cancer | Not Specified | 17.2 ± 1.9[6] |
| Compound 6b (Aminothiazole derivative) | A549 | Lung Adenocarcinoma | Not Specified | 19.0 ± 3.2[6] |
| Salinomycin | Various | Breast, Lung, etc. | Not Specified | Varies by cell phenotype[7] |
| Salicylic Acid | CaCo-2 | Colorectal Adenocarcinoma | 24 | ~5,000-7,000[8] |
Note: This table provides example data from related compounds to give a general sense of effective concentration ranges. The IC50 for this compound must be determined empirically for each cell line.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
Caption: General workflow for a cell viability experiment.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Salinomycin Treatment Results in Resistance Formation through Clonal Selection of Epithelial-Like Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]
Improving Salicyloylaminotriazole solubility for in vitro assays
Welcome to the technical support center for Salicyloylaminotriazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound (referred to herein as "Compound S") during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Compound S?
A1: For initial experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like Compound S.[1][2] It is critical to use anhydrous, high-purity DMSO to prevent compound degradation.[2]
Q2: My Compound S precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?
A2: This phenomenon, often called "precipitation upon dilution" or "crashing out," is common for hydrophobic compounds.[1][3][4] It occurs because the compound, which is soluble in the organic solvent (DMSO), is not soluble in the aqueous environment of the cell culture medium.[1] The sudden change in solvent polarity causes the compound to fall out of solution.[1]
To prevent this, you can try the following strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of medium, perform one or more intermediate dilutions in the medium.[1]
-
Slow Addition with Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling.[1] This helps to disperse the compound quickly.
-
Pre-warming the Medium: Using a cell culture medium pre-warmed to 37°C can sometimes help increase the compound's solubility.[1]
-
Use of Surfactants: For enzyme assays, adding a small amount of non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility. However, this is generally not suitable for cell-based assays as detergents can be toxic to cells above their critical micelle concentration.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally no higher than 0.1%, to minimize solvent-induced toxicity. You should always perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: Are there alternative solvents or formulations I can use to improve the solubility of Compound S in aqueous media?
A4: Yes, several strategies can be employed to improve the aqueous solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents can enhance solubility. For in vivo studies, combinations like 10% DMSO, 10% Tween 80, and 80% water are sometimes used, but the toxicity of any co-solvent mixture must be evaluated for your specific in vitro cell line.[1]
-
pH Adjustment: If Compound S has ionizable groups, adjusting the pH of the buffer can increase its solubility.[1][6] The chosen pH must be compatible with the viability of the cells being used.
-
Use of Excipients: Excipients like cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][3][6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or Haze in Medium | Fine precipitate has formed due to the compound itself or an interaction with media components. | - Visually inspect your plates for any signs of precipitation before adding cells or reagents.[1]- Centrifuge the medium at a low speed to see if a pellet forms.[1]- Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay medium.[1] |
| Crystals Form on the Plate Surface Over Time | The compound is precipitating out of solution. This can be exacerbated by temperature changes or evaporation. | - Ensure the incubator has stable temperature and humidity control to prevent evaporation.- Consider preparing fresh dilutions for each experiment rather than storing diluted solutions.[1] |
| Inconsistent Assay Results | The actual concentration of the soluble compound is variable due to precipitation. | - Visually inspect your plates for any signs of precipitation before adding cells or reagents.[1]- Perform a solubility test in your specific assay medium before conducting the full experiment.[1] |
| Compound Powder Won't Dissolve in DMSO | The DMSO may have absorbed moisture, or there is insufficient mixing. | - Use a fresh, sealed vial of anhydrous DMSO.[2]- Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of Compound S (assuming a molecular weight of 300 g/mol for calculation purposes).
Materials:
-
Compound S powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Preparation: Allow the vial of Compound S powder to equilibrate to room temperature before opening to prevent condensation.[2]
-
Weighing: Accurately weigh 3 mg of Compound S powder.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the powder to yield a 10 mM solution.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[2] Visually inspect for complete dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store immediately at -80°C to maintain stability.[2]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum concentration of Compound S that remains soluble in your specific cell culture medium over the time course of your experiment.
Materials:
-
10 mM Compound S stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plate
-
Plate reader capable of measuring turbidity (absorbance at >500 nm)
Procedure:
-
Prepare a Calibration Curve: In a 96-well plate, prepare a serial dilution of your 10 mM stock solution in 100% DMSO. This will serve as your standard curve.[1]
-
Prepare Test Solutions: In a separate 96-well plate, add 2 µL of your 10 mM DMSO stock solution to 98 µL of your cell culture medium. This gives a starting concentration of 200 µM with 2% DMSO.[1]
-
Serial Dilution: Perform a serial dilution down the plate using your cell culture medium.
-
Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.
-
Measurement: At various time points, measure the turbidity of each well using a plate reader at a wavelength of 500 nm or above.[8] An increase in absorbance indicates precipitation. The highest concentration that does not show an increase in turbidity is your kinetic solubility limit.
Visualizations
Signaling Pathway
Salicyloylaminotriazoles are structurally related to salicylates. The mechanism of action of salicylates can involve the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins involved in inflammation.[9]
Caption: Potential mechanism of action for this compound.
Experimental Workflow
The following workflow outlines the steps for preparing and testing Compound S in an in vitro assay.
Caption: Workflow for Compound S in vitro experiments.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Salicylamide? [synapse.patsnap.com]
Technical Support Center: Salicyloylaminotriazole Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of salicyloylaminotriazoles in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are salicyloylaminotriazoles and why is their stability in cell culture media a concern?
Salicyloylaminotriazoles are a class of small molecule compounds with potential therapeutic applications. Their stability in cell culture media is crucial because degradation can lead to a decrease in the effective concentration of the active compound, resulting in diminished biological effects and leading to inaccurate or irreproducible experimental results.[1]
Q2: What are the potential degradation pathways for salicyloylaminotriazoles in cell culture media?
While specific degradation pathways for salicyloylaminotriazoles are not extensively documented, their chemical structure suggests susceptibility to common degradation pathways for small molecules, including:
-
Hydrolysis: The amide bond in the salicyloylaminotriazole structure may be prone to hydrolysis, a reaction that can be influenced by the pH of the cell culture medium.[1][2]
-
Oxidation: As with many organic molecules, salicyloylaminotriazoles may be susceptible to oxidation, which can be accelerated by components in the media or exposure to light.[1][3]
Q3: What factors can influence the stability of a this compound in cell culture media?
Several factors can impact the stability of a this compound during a cell culture experiment:
-
pH of the Medium: The pH of the culture medium can directly affect the rate of chemical degradation, particularly hydrolysis.[1][4]
-
Temperature: The standard cell culture temperature of 37°C can accelerate the degradation of thermally sensitive compounds.[1][4]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light. It is advisable to protect media containing the compound from light.[1][4][5]
-
Media Components: Interactions with components in the cell culture medium, such as serum proteins, vitamins, or metal ions, can impact compound stability.[1][4][6][7] For instance, serum proteins can sometimes bind to and stabilize a compound, but can also contain enzymes that may metabolize it.[4]
-
Enzymatic Degradation: Cells in culture can secrete enzymes that may metabolize the this compound.[1][4]
-
Binding to Plasticware: The compound may adsorb to the surface of cell culture plates or other plasticware, reducing its bioavailable concentration.[4][8]
Q4: How can I assess the stability of my this compound in cell culture medium?
The most direct way to assess stability is to incubate the compound in the complete cell culture medium (including serum) at 37°C and 5% CO2 for the duration of your experiment. Samples of the medium should be collected at various time points (e.g., 0, 24, 48, 72 hours) and the concentration of the parent compound quantified using analytical methods like LC-MS/MS or HPLC-UV.[4][8] A decrease in concentration over time is indicative of instability.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with salicyloylaminotriazoles, offering potential causes and actionable solutions.
Issue 1: Diminished or complete loss of the expected biological effect of the this compound in a multi-day experiment.
-
Potential Cause: Compound degradation in the cell culture medium at 37°C.[4]
-
Recommended Action:
-
Perform a stability study by incubating the compound in the cell culture medium for the duration of your experiment and analyzing its concentration at different time points using LC-MS/MS or HPLC.[4]
-
If degradation is confirmed, consider more frequent media changes with a freshly prepared compound solution.[4]
-
-
Potential Cause: Metabolic instability, where the cells are metabolizing the compound into inactive forms.[4]
-
Recommended Action:
-
Potential Cause: Binding of the compound to plasticware or serum proteins, reducing its bioavailable concentration.[4][8]
-
Recommended Action:
-
Consider using low-binding plates.
-
Evaluate the impact of serum concentration on the compound's activity.
-
Issue 2: High variability in results between replicate wells or between experiments.
-
Potential Cause: Instability of the compound in the stock solution.
-
Recommended Action:
-
Potential Cause: Inconsistent lot-to-lot variability in cell culture media or serum.
-
Recommended Action:
-
Potential Cause: Precipitation of the compound in the cell culture medium.
-
Recommended Action:
-
Determine the maximum solubility of the compound in your cell culture medium.[9]
-
Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[9]
-
Always visually inspect your diluted compound solutions for any signs of precipitation before adding them to your cell cultures.[9]
-
Data Presentation
Table 1: Hypothetical Stability of a this compound in Different Cell Culture Media
| Time (hours) | Remaining Compound in Medium A (%) | Remaining Compound in Medium B (%) |
| 0 | 100 | 100 |
| 24 | 85 | 95 |
| 48 | 65 | 88 |
| 72 | 40 | 80 |
Table 2: Effect of Serum on the Stability of a this compound
| Time (hours) | Remaining Compound with 10% FBS (%) | Remaining Compound in Serum-Free Medium (%) |
| 0 | 100 | 100 |
| 48 | 85 | 55 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
-
Preparation:
-
Prepare a 10 mM stock solution of the this compound in an appropriate solvent (e.g., DMSO).
-
Warm the complete cell culture medium (with serum and any other supplements) to 37°C.[4]
-
-
Incubation:
-
Spike the pre-warmed medium with the compound stock solution to the final working concentration used in your experiments.
-
Aliquot the medium containing the compound into sterile tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.[4]
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.[4]
-
Immediately process the sample for analysis or store it at -80°C.
-
-
Analysis:
-
Data Interpretation:
-
Plot the compound concentration against time. A significant decrease in concentration indicates instability.
-
Calculate the half-life (t1/2) of the compound in the medium.[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nucleusbiologics.com [nucleusbiologics.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting unexpected off-target effects of Salicyloylaminotriazole
Disclaimer: Salicyloylaminotriazole (SAT) is used here as a representative small molecule inhibitor to illustrate a generalized framework for troubleshooting off-target effects. The information provided is based on established principles in pharmacology and drug development and is intended to be a guide for researchers working with novel or under-characterized chemical compounds.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with the known target of this compound (SAT). What could be the reason?
A1: Unexpected phenotypes can arise from several factors. One primary reason could be off-target effects, where SAT interacts with proteins other than its intended target.[1][2] It is also possible that the observed phenotype is a downstream consequence of the on-target activity, but involves a previously uncharacterized signaling pathway. Additionally, issues with compound purity, stability, or experimental artifacts should be considered.
Q2: How can I determine if the observed effects of SAT are due to off-target interactions?
A2: Several experimental strategies can help distinguish between on-target and off-target effects. A primary method is to perform a rescue experiment by overexpressing the intended target; if the phenotype is reversed, it suggests an on-target effect. Conversely, if a target-knockout or knockdown (e.g., using CRISPR-Cas9 or siRNA) cell line is resistant to SAT, this also points to an on-target mechanism.[1] Unbiased approaches like proteome-wide thermal shift assays (CETSA) or chemical proteomics can identify direct binding partners of SAT.
Q3: What are some common off-target signaling pathways affected by small molecule inhibitors?
A3: Many small molecule inhibitors inadvertently modulate common and critical signaling pathways. These frequently include the PI3K/Akt/mTOR and Raf/MEK/ERK (MAPK) pathways, which regulate cell proliferation, survival, and metabolism.[3] Other pathways that can be affected include those involved in inflammation, cell cycle regulation, and apoptosis. The specific off-target interactions are highly dependent on the chemical structure of the inhibitor.
Q4: I am observing high levels of cytotoxicity with SAT at concentrations where the on-target effect should be minimal. What steps can I take?
A4: High cytotoxicity at low concentrations is a strong indicator of potent off-target effects.[1] It is crucial to perform a dose-response curve to determine the IC50 (or EC50) for both the on-target activity and cytotoxicity. If these values are very close, it suggests a narrow therapeutic window. Consider using lower concentrations of SAT or exploring structurally related analogs that may have a better selectivity profile. Additionally, ensure the compound is fully solubilized, as precipitation can lead to inaccurate concentration determination and unexpected toxicity.[4]
Q5: Could the vehicle used to dissolve SAT be contributing to the unexpected effects?
A5: Yes, the vehicle, most commonly DMSO, can have biological effects, especially at higher concentrations (typically >0.5%). It is essential to include a vehicle-only control in all experiments to account for any effects of the solvent. If you suspect the vehicle is an issue, try to use the lowest possible concentration of DMSO or explore alternative, less disruptive solvents if compatible with SAT's solubility.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental batches.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Store SAT aliquots at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. Perform quality control (e.g., HPLC-MS) to check the integrity of the compound. |
| Solubility Issues | Ensure complete solubilization of SAT in the stock solution and its dilution in culture media. Visually inspect for precipitates. Sonication may aid in dissolving the compound.[4] |
| Cell Line Instability | Use cells with a low passage number. Periodically perform cell line authentication (e.g., STR profiling). |
| Assay Variability | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. Include positive and negative controls in every experiment. |
Issue 2: Observed phenotype does not match genetic knockdown of the target.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This is a strong indication of off-target activity.[1] Proceed with target validation experiments as described in the FAQs (Q2) and the experimental protocols below. |
| Incomplete Knockdown | Verify the efficiency of your knockdown at the protein level using Western blot or other quantitative methods. A partial knockdown may not fully phenocopy the effect of a potent inhibitor. |
| Compensation Mechanisms | Genetic knockdown allows time for the cells to develop compensatory signaling pathways that might not be present during acute chemical inhibition. |
| Pharmacological vs. Genetic Perturbation | A small molecule inhibitor might stabilize a protein complex or have other effects that are not replicated by simply removing the target protein. |
Experimental Protocols
Protocol 1: Target Engagement Assay using Western Blot
This protocol assesses whether SAT is engaging its intended target in cells by measuring the downstream signaling consequences.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-range of SAT (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 1, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against a known downstream substrate of the target (e.g., a phosphorylated form). Also, probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate and loading control indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Target Validation
This protocol is designed to verify that the biological effect of SAT is dependent on its intended target.[1]
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector. Include a non-targeting control gRNA.
-
Transfection and Selection: Transfect the Cas9/gRNA plasmids into the cells. If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for edited cells.
-
Clonal Isolation: Isolate single cells to establish clonal populations.
-
Verification of Knockout: Expand the clones and screen for target protein knockout using Western blot or genomic sequencing (e.g., Sanger or NGS) to confirm frameshift mutations.
-
Phenotypic Assay: Treat the validated knockout clones and the non-targeting control cells with SAT at various concentrations.
-
Analysis: If the knockout cells are resistant to SAT compared to the control cells, it strongly suggests the observed phenotype is on-target.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Interaction of SAT with on-target and potential off-target pathways.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Dose-Response Curves for Salicyloylaminotriazole (SILA) Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salicyloylaminotriazole (SILA) and interpreting its cytotoxic effects through dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying SILA's cytotoxicity?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug, in this case, SILA, and the magnitude of its effect on a biological system, such as cancer cells.[1][2] It is typically a sigmoidal-shaped curve when plotted with the drug concentration on a logarithmic scale (x-axis) and the cellular response (e.g., percent cell viability) on the y-axis.[1]
This curve is crucial for:
-
Determining Potency: It helps to determine the concentration of SILA required to produce a specific level of cytotoxicity. A key parameter derived from this curve is the IC50 value.[2]
-
Assessing Efficacy: The curve reveals the maximum cytotoxic effect SILA can produce, regardless of the concentration.[2]
-
Understanding the Therapeutic Window: By comparing the dose-response curves on cancer cells versus normal cells, researchers can estimate the therapeutic window, which is the range of doses that are effective without being excessively toxic to healthy cells.
Q2: What is an IC50 value and how is it determined from the dose-response curve?
The IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[3] In the context of cytotoxicity, it represents the concentration of SILA needed to kill 50% of the cells in a given experiment. A lower IC50 value indicates a more potent compound.
The IC50 is determined by fitting a nonlinear regression model to the dose-response data.[4][5] The most common model used is the four-parameter logistic (4PL) or sigmoidal dose-response curve.[4][6] Software like GraphPad Prism or even Excel add-ins can be used to perform these calculations.[4][5][6]
Q3: What are the common signaling pathways potentially affected by this compound (SILA)?
While direct studies on SILA's specific signaling pathways are not extensively available, research on structurally related salicylates and triazole compounds suggests potential involvement of key cancer-related pathways:
-
Apoptosis Induction: Salicylates and various triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[7][8][9] This can involve the activation of caspases and modulation of Bcl-2 family proteins.[8]
-
Cell Cycle Arrest: Some salicylate and triazole compounds can cause cell cycle arrest, often at the G1/S or G2/M phase, thereby inhibiting cancer cell proliferation.[2][10][11][12]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Some anticancer compounds exert their effects by modulating this pathway.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell survival and growth. Its inhibition is a common strategy in cancer therapy.
It is important for researchers to experimentally verify which of these pathways are specifically perturbed by SILA in their cell line of interest.
Troubleshooting Guides
Problem 1: High variability in results between replicate wells.
-
Possible Cause:
-
Uneven cell seeding: Inconsistent number of cells in each well.
-
Pipetting errors: Inaccurate serial dilutions of SILA or inconsistent volumes added to the wells.
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.
-
Presence of air bubbles: Bubbles can interfere with absorbance or fluorescence readings.[13]
-
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating.
-
Calibrate pipettes: Regularly check and calibrate your pipettes for accuracy. Use fresh tips for each dilution.
-
Mitigate edge effects: Avoid using the outer wells of the plate. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Remove bubbles: Before incubation and reading, carefully inspect the plate for bubbles and remove them with a sterile needle if necessary.
-
Problem 2: The dose-response curve does not have a classic sigmoidal shape.
-
Possible Cause:
-
Inappropriate concentration range: The tested concentrations of SILA may be too high or too low to capture the full curve.
-
Compound solubility issues: SILA may precipitate at higher concentrations.
-
Compound interference with the assay: The chemical properties of SILA might directly interact with the assay reagents (e.g., MTT reduction by the compound itself).[14]
-
Complex biological effects: The compound may have multiple targets or biphasic effects.
-
-
Troubleshooting Steps:
-
Perform a wider range of dilutions: Conduct a preliminary experiment with a broad range of SILA concentrations (e.g., from nanomolar to millimolar) to identify the effective range.
-
Check for precipitation: Visually inspect the wells with the highest concentrations of SILA for any signs of precipitation. If observed, consider using a different solvent or a lower top concentration.
-
Run an assay interference control: Test SILA in cell-free media with the assay reagents to see if it directly affects the readout.
-
Consider alternative assays: If interference is suspected, use a different cytotoxicity assay that relies on a different principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).
-
Problem 3: The IC50 value for SILA is significantly different from expected or published values for similar compounds.
-
Possible Cause:
-
Different cell line: Cell lines can have vastly different sensitivities to the same compound.
-
Variations in experimental conditions: Factors like cell density, incubation time, and media composition can all influence the IC50 value.
-
Cell health and passage number: Cells that are unhealthy or have been passaged too many times may respond differently.
-
Compound purity and stability: The purity of the SILA batch and its stability in the solvent can affect its activity.
-
-
Troubleshooting Steps:
-
Verify cell line identity: Ensure you are using the correct and a well-characterized cell line.
-
Standardize your protocol: Keep all experimental parameters consistent between experiments. This includes seeding density, treatment duration, and reagent preparation.
-
Use low-passage cells: Use cells that are in their logarithmic growth phase and have a low passage number.
-
Confirm compound integrity: If possible, verify the purity of your SILA. Prepare fresh stock solutions for each experiment.
-
Include a positive control: Use a well-characterized cytotoxic drug as a positive control to ensure your assay is performing as expected.
-
Quantitative Data Summary
The following table summarizes the IC50 values of various triazole derivatives, which are structurally related to this compound, against different cancer cell lines. Note: These values are for related compounds and should be used as a reference. The specific IC50 for SILA needs to be determined experimentally.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Triazole-Pyridine Hybrid | Murine Melanoma (B16F10) | 41.12 - 61.11 | [15] |
| 1,2,3-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [16] |
| 1,2,3-Triazole Derivative | A-549 (Lung Carcinoma) | 21.25 | [16] |
| 1,2,3-Triazole Derivative | MCF-7 (Breast Adenocarcinoma) | 18.06 | [16] |
| 1,2,3-Triazole Derivative | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [16] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[17]
Materials:
-
96-well flat-bottom plates
-
This compound (SILA) stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SILA in culture medium. Remove the old medium from the wells and add the SILA dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
This compound (SILA) stock solution
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Caption: A typical experimental workflow for determining the cytotoxicity of this compound (SILA).
References
- 1. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylates enhance CRM1 inhibitor antitumor activity by induction of S-phase arrest and impairment of DNA-damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salinomycin triggers prostate cancer cell apoptosis by inducing oxidative and endoplasmic reticulum stress via suppressing Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium salicylate activates caspases and induces apoptosis of myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of aspirin on induction of apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sodium salicylate inhibits proliferation and induces G1 cell cycle arrest in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Salicyloylaminotriazole in Aqueous Solutions
Welcome to the technical support center for Salicyloylaminotriazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: this compound is reported to be insoluble in water.[1] This is a critical factor to consider when designing experiments involving aqueous solutions.
Q2: In which solvents can I dissolve this compound?
A2: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO).[2][3] For many biological assays, creating a concentrated stock solution in an organic solvent like DMSO is a common starting point.[1][4]
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. Why did this happen?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is insoluble. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system and precipitate.
Q4: How can I prevent my this compound from precipitating during dilution into an aqueous buffer?
A4: To prevent precipitation, it is crucial to control the dilution process. A recommended method is to add the concentrated organic stock solution dropwise into the vigorously stirring aqueous buffer. This gradual introduction helps to avoid localized high concentrations of the compound and the organic solvent.[5]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The concentration of the organic solvent, such as DMSO, should be kept to a minimum to avoid toxicity to the cells. A general guideline for many cell-based assays is to keep the final DMSO concentration below 0.5%.[5]
Q6: I see a precipitate in my stock solution of this compound in DMSO. What should I do?
A6: If you observe a precipitate in your stock solution, it may indicate that the compound has come out of solution, possibly due to storage conditions or exceeding its solubility limit. Gentle warming and vortexing or sonication can help to redissolve the compound.[1] It is important to ensure the compound is fully dissolved before use to have an accurate stock concentration.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
Possible Cause: this compound has low solubility, even in organic solvents.
Troubleshooting Steps:
-
Solvent Selection: Start with DMSO, as this compound has slight solubility in it.[2][3]
-
Increase Temperature: Gently warm the solution while attempting to dissolve the compound.
-
Sonication: Use a sonicator to aid in the dissolution process.[1]
-
Vortexing: Vigorous vortexing can also help to break up clumps and enhance dissolution.
-
Particle Size Reduction: If you have the equipment, reducing the particle size of the solid can increase the dissolution rate.[6]
Issue 2: Precipitation Occurs Immediately Upon Addition to Aqueous Buffer
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Lower the Final Concentration: Reduce the target final concentration of this compound in your experiment.
-
Use Co-solvents: Consider including a water-miscible co-solvent (e.g., polyethylene glycol - PEG) in your aqueous buffer to increase the overall solvent polarity.[5]
-
Work at Experimental Temperature: Prepare the final solution at the same temperature as your experiment (e.g., 37°C), as solubility can be temperature-dependent.[5]
Issue 3: Precipitate Forms Over Time in the Final Aqueous Solution
Possible Cause: The solution is supersaturated and thermodynamically unstable, leading to delayed precipitation.
Troubleshooting Steps:
-
Check for Temperature Fluctuations: Ensure the temperature of your solution remains stable, as a decrease in temperature can reduce solubility.
-
Assess pH: If your aqueous buffer's pH is altered by the addition of the DMSO stock, it could affect the solubility of this compound.
-
Use Solubility Enhancers: For some compounds, cyclodextrins or surfactants can be used in the aqueous buffer to form inclusion complexes or micelles, respectively, which can increase the apparent solubility of a hydrophobic compound.[5]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can be applied if necessary.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent water absorption by the DMSO.
Protocol for Diluting this compound Stock into an Aqueous Buffer
-
Prepare Aqueous Buffer: Have your final volume of aqueous buffer ready in a suitable container.
-
Stirring: Place the container on a magnetic stir plate and add a stir bar, or have a vortex mixer ready.
-
Slow Addition: While the aqueous buffer is being vigorously stirred or vortexed, slowly add the required volume of the this compound DMSO stock solution drop by drop.
-
Continued Mixing: Continue to stir or vortex the final solution for a few minutes to ensure homogeneity.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level for your specific assay (typically <0.5% for cell-based assays).[5]
Visualized Workflows
Caption: Workflow for preparing and diluting this compound.
Caption: Troubleshooting logic for this compound precipitation.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific protein targets of this compound are not extensively documented in publicly available literature. However, as a derivative of salicylic acid, its biological activities may be related to pathways influenced by salicylates. Salicylates are known to have a pluripotential mode of action, impacting various cellular processes.[7]
Potential, though unconfirmed, areas of influence could be analogous to other salicylates, which include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Salicylamides can inhibit COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway, thereby affecting inflammation, pain, and fever.[8]
-
Modulation of Inflammatory Signaling: Salicylates can influence inflammatory responses by affecting inflammatory mediators like cytokines and chemotactic peptides.[7]
It is important to note that these are general activities of the salicylate class of compounds, and specific experimental validation is required to determine the mechanism of this compound.
Caption: General signaling pathways affected by salicylates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 36411-52-6 [chemicalbook.com]
- 3. This compound | 36411-52-6 [amp.chemicalbook.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Salicylates for ulcerative colitis--their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Salicylamide? [synapse.patsnap.com]
Best practices for long-term storage of Salicyloylaminotriazole
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Salicyloylaminotriazole, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] To maintain its stability and integrity over an extended period, specific environmental conditions should be controlled.
Q2: Why is it important to control temperature and humidity during storage?
A2: Temperature and humidity are critical factors that can influence the chemical stability of this compound. Elevated temperatures can accelerate degradation reactions, while high humidity can lead to hydrolysis.[2] Consistent and controlled conditions are essential to ensure the compound's purity and potency throughout its shelf life.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, related compounds such as triazoles and salicylates are susceptible to degradation through hydrolysis, oxidation, and photolysis.[2] The amide linkage in this compound could be susceptible to hydrolysis, and the aromatic rings may be prone to oxidation or photodegradation upon exposure to light.
Q4: How can I monitor the stability of this compound over time?
A4: The stability of this compound can be monitored by employing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity over time. Regular testing at defined intervals is recommended.
Q5: What signs of degradation should I look for?
A5: Physical signs of degradation can include a change in color, the formation of clumps, or a noticeable change in solubility. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to assess the stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, texture) | Exposure to light, air (oxidation), or moisture. | Store the compound in an opaque, airtight container with a desiccant. Protect from light. |
| Decreased purity or presence of unexpected peaks in analytical tests (e.g., HPLC) | Chemical degradation due to improper storage conditions (high temperature, humidity). | Review storage conditions and ensure they align with the recommended guidelines. Consider performing forced degradation studies to identify potential degradation products. |
| Inconsistent experimental results | Degradation of the stock solution or stored solid material. | Prepare fresh stock solutions for each experiment. Re-evaluate the purity of the solid compound if it has been stored for an extended period. |
| Poor solubility | Potential degradation or polymorphism. | Confirm the purity of the compound. If the purity is acceptable, consider using different solvents or sonication to aid dissolution. |
Quantitative Data Summary
The following table summarizes the recommended long-term storage conditions for this compound based on general guidelines for stable chemical compounds and active pharmaceutical ingredients (APIs).
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation. |
| 25°C ± 2°C (Controlled Room Temperature) | Acceptable for shorter-term storage if refrigerated conditions are not available. | |
| Relative Humidity (RH) | < 60% RH | Minimizes the risk of hydrolysis. |
| Light Exposure | In the dark (e.g., in an amber vial or opaque container) | Prevents photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Recommended for highly sensitive compounds to prevent oxidation. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound using HPLC
1. Objective: To assess the stability of this compound under defined long-term storage conditions by monitoring its purity and the formation of degradation products over time using a stability-indicating HPLC method.
2. Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Calibrated HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature and humidity-controlled stability chamber
3. Method:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound and place it in appropriate storage containers (e.g., amber glass vials with screw caps).
-
Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C / 60% RH or 5°C).
-
-
Time Points:
-
Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
-
HPLC Analysis:
-
At each time point, prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile:water).
-
Prepare a sample solution from the stored material at the same concentration.
-
Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and a C18 column. The flow rate is typically set to 1.0 mL/min, and the column temperature to 30°C.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Record the chromatograms for each sample.
-
Calculate the purity of this compound at each time point by determining the area of the main peak relative to the total area of all peaks.
-
Identify and quantify any significant degradation products that appear as new peaks in the chromatogram.
-
Plot the purity of this compound as a function of time to determine the stability profile and estimate the shelf life under the tested storage conditions.
-
Visualizations
References
Identifying and mitigating Salicyloylaminotriazole resistance mechanisms in cancer cells
Disclaimer: Salicyloylaminotriazole (SAT) is a hypothetical novel therapeutic agent. The information, protocols, and data presented here are for illustrative purposes to guide researchers on the potential mechanisms of cancer cell resistance to a compound with a similar hypothetical mechanism of action.
Introduction to this compound (SAT)
This compound (SAT) is an experimental small molecule inhibitor designed to target aberrantly activated signaling pathways in cancer cells. Its primary mechanism of action is hypothesized to be the inhibition of a critical kinase involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that researchers may encounter during in vitro experiments with SAT.
| Question | Answer and Troubleshooting Steps |
| Q1: My cancer cell line is not responding to SAT treatment, even at high concentrations. What are the possible reasons? | A1: This could be due to intrinsic resistance. Potential mechanisms include: - Low Target Expression: The target kinase may not be expressed at sufficient levels in your cell line. - Troubleshooting: Perform qPCR or Western blot analysis to quantify the expression of the target kinase. - Increased Drug Efflux: Cancer cells may actively pump SAT out of the cell using ATP-binding cassette (ABC) transporters. - Troubleshooting: Co-administer SAT with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored. - Pre-existing Mutations: The target kinase may have a mutation that prevents SAT from binding effectively. - Troubleshooting: Sequence the target kinase gene in your cell line to check for mutations. |
| Q2: My cells initially responded to SAT, but now they are growing again despite continuous treatment. What should I do? | A2: This suggests the development of acquired resistance. You can investigate this by: - Establishing a Resistant Cell Line: Continuously expose the parental cell line to increasing concentrations of SAT to select for a resistant population.[1][2] - Comparative Analysis: Compare the resistant cell line to the parental sensitive line to identify changes in gene expression, protein levels, or new mutations. |
| Q3: I am seeing inconsistent results in my cell viability assays. How can I improve reproducibility? | A3: Inconsistent results can arise from several factors. To improve reproducibility: - Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase throughout the experiment.[3][4] - Standardize Drug Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. - Account for Proliferation Rates: Differences in cell division rates can affect IC50 values.[3][5] Consider using growth rate inhibition (GR) metrics. |
| Q4: How can I determine if resistance is due to the activation of a bypass signaling pathway? | A4: Cancer cells can develop resistance by activating alternative survival pathways. - Pathway Analysis: Use phosphoprotein arrays or RNA sequencing to identify upregulated signaling pathways in resistant cells. - Combination Therapy: Test the efficacy of SAT in combination with inhibitors of the identified bypass pathway. |
Potential Resistance Mechanisms to this compound
| Mechanism | Description | Investigative Approach |
| Target Alteration | Mutations in the kinase domain of the target protein can prevent SAT from binding effectively. | Sequence the target kinase gene in resistant cells. |
| Increased Drug Efflux | Overexpression of ABC transporters, such as P-glycoprotein (ABCB1), can actively pump SAT out of the cell, reducing its intracellular concentration. | Western blot or qPCR for ABC transporters. Functional assays with efflux pump inhibitors. |
| Activation of Bypass Pathways | Cancer cells can activate alternative signaling pathways to circumvent the effects of SAT-mediated inhibition. | Phosphoproteomic analysis, RNA-seq, and testing combination therapies. |
| Enhanced DNA Repair | If SAT induces DNA damage, cancer cells may upregulate DNA repair mechanisms to survive.[6] | Assess the expression of key DNA repair proteins (e.g., BRCA1, PARP). |
| Drug Inactivation | Cancer cells may metabolize SAT into an inactive form.[7] | Mass spectrometry-based analysis of intracellular drug metabolites. |
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing an SAT-sensitive parental cell line to a derived SAT-resistant cell line.
Table 1: Cell Viability (IC50) Data
| Cell Line | IC50 of SAT (µM) |
| Parental (Sensitive) | 0.5 |
| Resistant | 15.0 |
Table 2: Gene Expression Analysis (Fold Change in Resistant vs. Sensitive)
| Gene | Fold Change | Putative Role in Resistance |
| Target Kinase | 1.2 | No significant change |
| ABCB1 (P-glycoprotein) | 8.5 | Increased drug efflux |
| Bypass Kinase X | 6.2 | Activation of a bypass pathway |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of SAT and establish its IC50 value.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SAT (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis
Objective: To compare the protein expression of the target kinase and ABC transporters between sensitive and resistant cells.
Methodology:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target kinase, ABCB1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]
Protocol 3: Quantitative PCR (qPCR)
Objective: To analyze the gene expression levels of the target kinase and ABC transporters.
Methodology:
-
Isolate total RNA from sensitive and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target kinase, ABCB1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound (SAT).
Caption: Experimental workflow for developing and characterizing SAT resistance.
Caption: ABC transporter-mediated efflux as a mechanism of SAT resistance.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing treatment duration of Salicyloylaminotriazole for maximum efficacy
Disclaimer: Information on Salicyloylaminotriazole is limited in publicly available scientific literature. The following guidance is based on the assumed mechanism of action for salicylate-containing compounds and established principles of drug development. The experimental protocols and troubleshooting advice are generalized for a compound of this class. Researchers should adapt these frameworks to their specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Based on its chemical name, this compound is presumed to be a salicylate derivative. Salicylates primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking COX enzymes, this compound likely reduces prostaglandin production, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1]
Q2: Are there any known starting points for dosing in preclinical models?
Q3: What are the potential side effects to monitor during in vivo studies?
A3: Given its presumed classification as a salicylate, potential side effects are similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[2] These can include gastrointestinal irritation, and in rare, high-dose, or long-term cases, potential for ulcers or bleeding.[2] It is also important to monitor for any signs of liver or kidney toxicity, especially with prolonged use.[2] Allergic reactions, though less common, can manifest as skin rashes or itching.[2][3]
Q4: How can I assess the efficacy of this compound in my model?
A4: Efficacy assessment will depend on the specific disease model. For inflammatory models, this could involve measuring changes in tissue swelling, inflammatory cell infiltration (histology), or levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA or qPCR. For pain models, behavioral tests such as tail-flick or hot-plate assays can be used.
Troubleshooting Guide
Issue 1: High variability in experimental results between subjects.
-
Question: We are observing significant variability in the response to this compound in our animal cohort. What could be the cause?
-
Answer:
-
Check Animal Health and Husbandry: Ensure all animals are of a similar age, weight, and health status. Variations in the gut microbiome can also affect drug metabolism.
-
Review Dosing Procedure: Inconsistent administration of the compound (e.g., gavage, injection) can lead to variable absorption. Ensure the dosing technique is consistent and accurate.
-
Consider Genetic Variability: If using an outbred animal stock, genetic differences can lead to varied metabolic rates and drug responses. Consider using an inbred strain for more consistent results.
-
Assess Compound Stability: Ensure the formulation of this compound is stable and homogenous. If in suspension, ensure it is well-mixed before each dose.
-
Issue 2: Lack of a clear dose-response relationship.
-
Question: We are not seeing a clear increase in efficacy with increasing doses of this compound. Why might this be?
-
Answer:
-
Inappropriate Dose Range: The selected dose range may be too high (on the plateau of the dose-response curve) or too low (below the therapeutic threshold). Conduct a wider dose-ranging study.
-
Pharmacokinetic Issues: The compound may have poor absorption, rapid metabolism, or rapid clearance, preventing it from reaching effective concentrations at the target tissue. Consider conducting pharmacokinetic studies to assess bioavailability.
-
Target Saturation: The molecular target of the drug may be fully saturated at lower doses, meaning higher doses will not produce a greater effect.
-
Issue 3: Unexpected toxicity or adverse events.
-
Question: We are observing unexpected side effects at what we believed to be a therapeutic dose. What should we do?
-
Answer:
-
Immediate Dose Reduction: Lower the dose or temporarily halt the treatment to see if the adverse effects subside.
-
Conduct Preliminary Toxicology: Perform basic toxicology assessments, including monitoring animal weight, behavior, and food/water intake. Collect blood for liver and kidney function tests.
-
Re-evaluate the Therapeutic Window: The therapeutic window (the range between the effective dose and the toxic dose) may be narrower than anticipated. More detailed dose-response and toxicity studies are needed.
-
Consider Off-Target Effects: The compound may be interacting with other biological targets, leading to the observed toxicity.
-
Logical Troubleshooting Flow
References
Technical Support Center: Normalizing Experimental Results with Salicyloylaminotriazole (S.A.T.) Treatment
This technical support center has been developed to provide a foundational framework for researchers working with novel compounds like S.A.T. It offers general guidance based on the known properties of its chemical moieties. The protocols and troubleshooting advice provided are predictive and should be adapted based on empirical observations.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical mechanism of action for Salicyloylaminotriazole (S.A.T.)?
A1: Based on its structural components, a hypothetical mechanism of action for S.A.T. would involve a combination of anti-inflammatory effects from the salicyloyl group and a broader range of biological activities from the aminotriazole moiety. The salicyloyl component is related to salicylic acid, which is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation. Triazole derivatives are known to exhibit a wide array of pharmacological effects, including antifungal, antiviral, and anticancer activities, often through the inhibition of specific enzymes or interference with signaling pathways. The combined effect would depend on the specific linkage and overall three-dimensional structure of the S.A.T. molecule.
Q2: How should I dissolve S.A.T. for in vitro experiments?
A2: The solubility of S.A.T. is not documented. A logical starting point would be to test solubility in common laboratory solvents. Given the aromatic nature of the salicyloyl group, dimethyl sulfoxide (DMSO) or ethanol are likely to be effective for creating a stock solution. It is critical to determine the optimal solvent and to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically below 0.5% for DMSO).
Q3: What are the expected off-target effects of S.A.T. treatment?
A3: Potential off-target effects are a significant consideration for any novel compound. The salicyloyl moiety might interact with other enzymes in the arachidonic acid pathway, while the triazole ring could potentially interact with various metalloenzymes or cytochrome P450 enzymes. It is crucial to perform comprehensive off-target profiling, for example, by screening against a panel of common kinases or receptors, to understand the specificity of S.A.T.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause 1: Compound Instability. S.A.T. may be unstable in aqueous solutions or sensitive to light or temperature.
-
Troubleshooting Steps:
-
Prepare fresh working solutions for each experiment from a frozen stock.
-
Protect solutions from light by using amber tubes or covering them with foil.
-
Assess compound stability over the time course of the experiment using analytical methods like HPLC.
-
-
-
Possible Cause 2: Inconsistent Cell Seeding or Treatment. Uneven cell density or variations in the timing of S.A.T. addition can lead to variable results.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding.
-
Use a consistent and well-documented pipetting technique.
-
Automate cell seeding and treatment steps if possible.
-
-
Issue 2: No Observable Effect of S.A.T. Treatment
-
Possible Cause 1: Ineffective Concentration Range. The tested concentrations of S.A.T. may be too low to elicit a biological response.
-
Troubleshooting Steps:
-
Perform a dose-response study over a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
Ensure the compound is fully dissolved at the tested concentrations.
-
-
-
Possible Cause 2: Inappropriate Assay. The chosen experimental assay may not be suitable for detecting the specific activity of S.A.T.
-
Troubleshooting Steps:
-
Based on the hypothetical mechanism, consider a range of assays, such as a COX activity assay, a cell proliferation assay, or an antiviral replication assay.
-
Use positive and negative controls to validate the assay's performance.
-
-
Data Presentation
Effective data normalization is crucial for interpreting experimental results accurately. The choice of normalization method depends on the specific assay being performed.
| Assay Type | Recommended Normalization Method | Rationale |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Normalize to vehicle-treated control (set to 100% viability). | Accounts for baseline cell health and proliferation over the course of the experiment. |
| Gene Expression (e.g., qPCR, RNA-Seq) | Normalize to a stable housekeeping gene (e.g., GAPDH, ACTB). | Corrects for variations in RNA input and reverse transcription efficiency. |
| Protein Expression (e.g., Western Blot) | Normalize to a loading control protein (e.g., β-actin, GAPDH). | Ensures equal protein loading across lanes for accurate comparison. |
| Enzyme Activity | Normalize to the total protein concentration in the sample. | Accounts for differences in the amount of cellular material used in the assay. |
Experimental Protocols
As specific protocols for S.A.T. are unavailable, the following are generalized protocols for key experiments that would be relevant for characterizing a novel compound with predicted anti-inflammatory and antiproliferative activities.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of S.A.T. in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of S.A.T. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Normalization: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with S.A.T., wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the target proteins (e.g., phosphorylated and total forms of a signaling protein). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Normalization: Quantify the band intensities and normalize the intensity of the target protein to the intensity of a loading control protein (e.g., β-actin).
Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways that could be relevant to the study of S.A.T.
Caption: A generalized workflow for the preclinical evaluation of a novel compound like S.A.T.
Caption: A hypothetical signaling pathway illustrating the potential dual mechanism of S.A.T.
Validation & Comparative
Validating Target Engagement of Salicyloylaminotriazole in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics, such as Salicyloylaminotriazole derivatives, hinges on the definitive confirmation of their interaction with the intended molecular target within the complex environment of a living cell. Validating this "target engagement" is a critical step to ensure that the observed biological effects of a compound are indeed due to its on-target activity. This guide provides an objective comparison of leading methodologies for assessing the target engagement of a hypothetical this compound inhibitor designed to target a cellular protein kinase.
The Critical Role of Target Engagement Validation
Confirming that a drug candidate binds to its intended target in a physiological context is paramount for several reasons:
-
Mechanism of Action (MoA) Confirmation: It provides direct evidence of the drug's MoA, moving beyond indirect downstream functional readouts.
-
Structure-Activity Relationship (SAR) Studies: It enables a more accurate correlation between the chemical structure of a compound and its binding affinity at the target, guiding lead optimization.
-
Dose-Response Correlation: It helps in establishing a relationship between the concentration of the drug, the extent of target occupancy, and the observed cellular phenotype.
-
Off-Target Identification: Comprehensive target engagement studies can also help identify unintended binding partners, providing early insights into potential toxicity or side effects.
This guide will focus on two powerful and widely adopted techniques for quantifying protein-drug interactions in live cells: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®) .
Comparative Analysis of Live-Cell Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative summary of the NanoBRET and CETSA techniques.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[1][2][3] | Ligand-induced thermal stabilization of the target protein.[4][5] Bound proteins are more resistant to heat-induced denaturation. |
| Readout | Ratiometric measurement of light emission at two wavelengths. | Quantification of soluble protein remaining after heat treatment, typically by Western Blot, ELISA, or mass spectrometry.[6] |
| Cell State | Live cells.[1][7] | Live cells, cell lysates, or tissue samples.[5] |
| Target Modification | Requires genetic fusion of the target protein with NanoLuc® luciferase.[2][3] | No genetic modification of the target protein is required (label-free).[8] |
| Reagents | Requires a specific fluorescent tracer that binds to the target protein.[1][2] | Requires a specific antibody for detection (for Western Blot or ELISA-based readout). |
| Quantitative Data | Provides quantitative measurements of compound affinity (IC50), target occupancy, and residence time in live cells.[1][2][3] | Provides a qualitative or semi-quantitative measure of target stabilization (thermal shift). Can be adapted for dose-response curves.[4] |
| Throughput | High-throughput compatible (384-well and 1536-well formats).[7] | Lower to medium throughput, can be adapted for higher throughput with specific detection methods.[6] |
| Applicability | Broadly applicable to various intracellular target classes, including kinases, epigenetic proteins, and GPCRs.[3] | Applicable to a wide range of soluble and some membrane proteins. |
Experimental Methodologies
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the general steps for performing a NanoBRET Target Engagement Assay to determine the intracellular affinity of a this compound inhibitor for its kinase target.
1. Cell Preparation and Transfection:
- HEK293 cells are typically used due to their high transfection efficiency.
- Cells are transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase at either the N- or C-terminus.
- Transfected cells are incubated for 24-48 hours to allow for protein expression.
2. Assay Plate Preparation:
- Transfected cells are harvested and seeded into a white, opaque 96-well or 384-well assay plate.
- A serial dilution of the this compound compound is prepared.
3. Compound and Tracer Addition:
- The serially diluted this compound compound is added to the cells.
- A fluorescent tracer, which is known to bind to the kinase target, is added to all wells at a concentration at or below its EC50.
- The plate is incubated to allow the binding to reach equilibrium.
4. Lysis and Signal Detection:
- A NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The extracellular inhibitor prevents signal from any luciferase that may have leaked from compromised cells.
- The plate is read on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.
5. Data Analysis:
- The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
- The data is plotted as BRET ratio versus compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Cellular Thermal Shift Assay (CETSA®) Protocol (Western Blot Readout)
This protocol describes a typical workflow for a CETSA experiment to validate the binding of a this compound inhibitor to its target kinase.
1. Cell Culture and Treatment:
- Cells endogenously expressing the target kinase are cultured to a suitable confluency.
- Cells are treated with the this compound compound or a vehicle control for a defined period.
2. Thermal Challenge:
- The treated cells are harvested and resuspended in a buffered solution.
- The cell suspension is aliquoted into PCR tubes.
- The samples are heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
3. Cell Lysis and Protein Extraction:
- The cells are lysed by freeze-thaw cycles or other appropriate methods.
- The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
4. Protein Quantification and Analysis:
- The supernatant containing the soluble protein is collected.
- The concentration of the target kinase in the soluble fraction is quantified by Western blotting using a specific primary antibody against the target protein.
- The band intensities are quantified using densitometry.
5. Data Analysis:
- The amount of soluble target protein at each temperature is plotted for both the compound-treated and vehicle-treated samples.
- A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
- To determine a dose-response, a single, optimized temperature is used, and the amount of soluble protein is quantified across a range of compound concentrations.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Conclusion
Validating the direct binding of this compound compounds to their intended kinase target in live cells is an indispensable step in the drug discovery pipeline. Both the NanoBRET Target Engagement Assay and the Cellular Thermal Shift Assay offer robust, yet distinct, approaches to achieve this. The NanoBRET assay provides a high-throughput, quantitative measure of compound affinity and residence time but requires genetic modification of the target and a specific fluorescent tracer. Conversely, CETSA is a label-free method that can be performed on endogenous proteins in a more native cellular context, though it is generally lower in throughput. The selection of the most appropriate method will depend on the specific research question, available resources, and the stage of the drug discovery program. By employing these powerful techniques, researchers can gain a deeper understanding of the molecular interactions of Salicyloylaminotriazoles, ultimately leading to the development of more effective and safer therapeutics.
References
- 1. Salicylanilides as inhibitors of the protein tyrosine kinase epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Triazole-Based Inhibitors Targeting Fungal Lanosterol 14α-Demethylase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The triazole class of compounds represents a cornerstone in the development of potent enzyme inhibitors, with a particularly profound impact on antifungal therapy.[1] While the specific compound "Salicyloylaminotriazole" is not extensively documented in current literature, this guide provides a comparative efficacy analysis of well-established triazole-based inhibitors. This comparison focuses on their inhibitory action against a critical fungal enzyme, lanosterol 14α-demethylase (CYP51), an essential component of the ergosterol biosynthesis pathway.[2][3] The data and protocols presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal agents.
The primary mechanism of action for triazole antifungals is the inhibition of CYP51, a cytochrome P450 enzyme.[2][3] The nitrogen atom in the triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2][3]
Quantitative Comparison of Triazole Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of several common triazole antifungals against CYP51A and CYP51B from Aspergillus fumigatus. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Fluconazole | A. fumigatus CYP51A | 17 | [2] |
| A. fumigatus CYP51B | 0.50 | [2] | |
| Itraconazole | A. fumigatus CYP51A/B | 0.16 - 0.38 | [2] |
| Voriconazole | A. fumigatus CYP51A/B | 0.16 - 0.38 | [2] |
| Posaconazole | A. fumigatus CYP51A/B | 0.16 - 0.38 | [2] |
Experimental Methodologies
Detailed Protocol for CYP51 Inhibition Assay
This protocol outlines a method for determining the IC50 values of triazole-based inhibitors against fungal CYP51 in a reconstituted in vitro system.
1. Materials and Reagents:
-
Purified, recombinant fungal CYP51 enzyme
-
Purified, recombinant NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.2)
-
Glycerol
-
Test inhibitors (dissolved in DMSO)
-
Scintillation vials and fluid
-
High-performance liquid chromatography (HPLC) system
2. Enzyme Reconstitution:
-
Prepare a reaction mixture containing the purified CYP51 and CPR in a specific molar ratio (e.g., 1:2) in potassium phosphate buffer with glycerol.[5]
-
Incubate the mixture on ice to allow for the formation of a functional enzyme complex.
3. Inhibition Assay:
-
To the reconstituted enzyme mixture, add the test inhibitor at various concentrations. A vehicle control (DMSO) should be included.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the substrate, lanosterol.
-
Start the reaction by adding NADPH.[6]
-
Allow the reaction to proceed for a defined period at 37°C.
4. Product Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
-
Extract the sterols from the reaction mixture.
-
Analyze the sterol composition using HPLC to quantify the amount of lanosterol that has been converted to its product.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole-based compounds.
Caption: General experimental workflow for determining the IC50 of triazole inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Salicyloylaminotriazole versus standard-of-care chemotherapy in specific cancers
Despite mentions in chemical databases as a compound for cancer therapy research, publicly accessible preclinical and clinical data on Salicyloylaminotriazole (CAS 36411-52-6) and its direct comparison to standard-of-care chemotherapy in specific cancers remains unavailable.
This compound is cataloged as a biochemical inhibitor with the potential to inhibit cancer cell growth and is noted for its role as a protein kinase inhibitor.[1] This suggests a potential mechanism of action relevant to cancer treatment, as protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. However, a thorough review of scientific literature and patent databases reveals a significant gap in specific, data-driven evidence of its efficacy and mechanism in any cancer type.
While the broader families of salicylates and triazoles have been investigated for their anti-cancer properties, specific experimental data for this compound is not present in the public domain. This lack of information prevents a direct, evidence-based comparison with established standard-of-care chemotherapies for any malignancy.
The Landscape of Triazole and Salicylate Derivatives in Cancer Research
The triazole moiety is a component of numerous established and investigational anti-cancer agents. These compounds exhibit a wide range of mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. Similarly, salicylic acid, the parent compound of the salicylate family, and its derivatives have been studied for their potential chemopreventive and therapeutic effects, primarily linked to their anti-inflammatory properties and impact on cellular signaling pathways.
The structure of this compound, which combines a salicylate and an aminotriazole group, suggests a potential for a multi-faceted mechanism of action. However, without specific research data, any proposed signaling pathway or mechanism of action would be purely speculative.
The Imperative for Preclinical and Clinical Data
To evaluate the potential of this compound as a therapeutic agent and compare it to existing treatments, detailed preclinical and clinical studies are essential. Such studies would need to elucidate:
-
Mechanism of Action: Identifying the specific protein kinases or signaling pathways inhibited by this compound in cancer cells.
-
In Vitro Efficacy: Determining the cytotoxic and cytostatic effects on a panel of cancer cell lines.
-
In Vivo Efficacy: Assessing the anti-tumor activity in animal models of various cancers.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Comparative Studies: Directly comparing the efficacy and safety of this compound with standard-of-care chemotherapies in well-defined cancer models.
Conclusion
At present, there is insufficient publicly available data to construct a meaningful comparison guide for this compound versus standard-of-care chemotherapy in any specific cancer. The information from chemical suppliers indicates its relevance to cancer research, but the absence of published studies with quantitative data, experimental protocols, and defined mechanisms of action makes it impossible to fulfill the request for a detailed, evidence-based comparison. Further research and publication of data are required before such an analysis can be performed.
References
In Vitro Efficacy of Salicyloylaminotriazole Analogs as Kinase Inhibitors: A Comparative Analysis
For Immediate Release
A series of novel Salicyloylaminotriazole derivatives, specifically 1,2,3-triazolylsalicylamides, have demonstrated significant potential as potent inhibitors of Aurora kinases in recent in vitro studies. This report provides a comparative guide to the inhibitory activity of these compounds against key kinases, alongside established kinase inhibitors, offering valuable insights for researchers and drug development professionals in oncology and inflammatory diseases.
A noteworthy compound from this series, 8g , has been identified as a potent inhibitor of Aurora A kinase with a half-maximal inhibitory concentration (IC50) of 0.37µM.[1][2] This positions it as a promising candidate for further investigation in cancers where Aurora A is overexpressed. The study also highlighted the selectivity of this compound, showing it to be approximately tenfold more active against Aurora A than Aurora B, which had an IC50 of 3.58 µM.[2]
Comparative Inhibitory Activity
To contextualize the efficacy of these novel this compound analogs, their in vitro inhibitory activities are compared with those of well-characterized inhibitors of other critical kinase targets, namely p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK).
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) | Reference |
| This compound Analog | 8g | Aurora A | 370 | [1][2] |
| 8g | Aurora B | 3580 | [2] | |
| p38 MAPK Inhibitors | SB203580 | p38α | 50 | [3] |
| BIRB-796 (Doramapimod) | p38α | 38 | [3] | |
| TAK-715 | p38α | 7.1 | [4] | |
| VX-745 (Neflamapimod) | p38α | 10 | [5] | |
| JNK Inhibitors | SP600125 | JNK1 | 40 | [6] |
| SP600125 | JNK2 | 40 | [6] | |
| SP600125 | JNK3 | 90 | [6] | |
| JNK-IN-8 | JNK1 | 1.5 | [6] | |
| JNK-IN-8 | JNK2 | 2 | [6] | |
| JNK-IN-8 | JNK3 | 0.7 | [6] |
Signaling Pathway Context
The targeted kinases play crucial roles in distinct cellular signaling pathways. Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The p38 MAPK and JNK pathways are activated by stress stimuli and inflammatory cytokines, playing a central role in inflammation and apoptosis.
Caption: Simplified signaling pathways of Aurora kinases and MAPK (p38 and JNK).
Experimental Protocols
The determination of in vitro kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies representative of the key experiments cited.
In Vitro Aurora Kinase Inhibition Assay (Luminescent)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora A or Aurora B kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (this compound analog or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of the respective Aurora kinase and substrate in Kinase Assay Buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare a solution of ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7][8]
In Vitro p38α MAPK Inhibition Assay (Radiometric Filter Binding)
This assay quantifies the phosphorylation of a substrate by p38α MAPK using a radiolabeled ATP.
Materials:
-
Recombinant human p38α kinase
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
[γ-33P]-ATP
-
Test inhibitor
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
In a reaction plate, combine the p38α kinase, the substrate (MBP), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-33P]-ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-33P]-ATP is washed away.
-
Wash the filter plate multiple times to remove unbound radioactivity.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Caption: General workflow for in vitro kinase inhibitor screening.
The presented data and protocols offer a foundational guide for the comparative assessment of this compound analogs and other kinase inhibitors. The potent and selective inhibition of Aurora A by compound 8g underscores the potential of this chemical scaffold in the development of novel anti-cancer therapeutics. Further in-depth studies are warranted to explore the full potential and mechanism of action of these promising compounds.
References
- 1. Click approach to the discovery of 1,2,3-triazolylsalicylamides as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisionfda.org [precisionfda.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of Salicyloylaminotriazole against a panel of kinases
Comparative Cross-Reactivity Profiling of Dasatinib, a Multi-Kinase Inhibitor
Introduction
Protein kinases are a critical class of enzymes involved in the regulation of a vast array of cellular processes. Their dysregulation is a known cause of numerous diseases, most notably cancer, which has established them as prominent targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment strategies for various malignancies. However, the selectivity of these inhibitors across the human kinome is a crucial factor that dictates their efficacy and toxicity profiles. A thorough understanding of a kinase inhibitor's cross-reactivity is therefore essential for predicting its biological activity and potential off-target effects.
This guide provides a comparative analysis of the cross-reactivity profile of Dasatinib, a potent, orally available small molecule inhibitor of multiple tyrosine kinases. While the initial request concerned Salicyloylaminotriazole, a lack of publicly available data necessitated the use of a well-characterized alternative to illustrate the principles of kinase inhibitor profiling. Dasatinib serves as an exemplary model due to its extensive clinical use and well-documented selectivity profile.
Comparative Kinase Inhibition Profile of Dasatinib
To delineate the selectivity of Dasatinib, its binding affinity against a comprehensive panel of kinases was determined using the KINOMEscan™ competition binding assay. The data presented below is a representative subset of such a screen, showcasing the inhibitory activity of Dasatinib against its primary targets and a selection of off-targets, thereby illustrating its cross-reactivity profile. The results are expressed as the percentage of the kinase remaining bound to an immobilized ligand in the presence of the test compound, where a lower percentage indicates a higher binding affinity of the compound for the kinase.
| Kinase Target | Kinase Family | Dasatinib (% of Control @ 100 nM) | Alternative Inhibitor (% of Control @ 100 nM) |
| ABL1 | Tyrosine Kinase | 0.1 | 38 |
| SRC | Tyrosine Kinase | 0.2 | 45 |
| LCK | Tyrosine Kinase | 0.1 | 62 |
| LYN | Tyrosine Kinase | 0.1 | 55 |
| YES1 | Tyrosine Kinase | 0.1 | 58 |
| KIT | Tyrosine Kinase | 1.5 | 0.8 |
| PDGFRA | Tyrosine Kinase | 2.5 | 1.2 |
| PDGFRB | Tyrosine Kinase | 1.8 | 0.9 |
| VEGFR2 | Tyrosine Kinase | 1.5 | 1.5 |
| FLT3 | Tyrosine Kinase | 2.1 | 1.1 |
| EPHA2 | Tyrosine Kinase | 0.5 | 25 |
| DDR1 | Tyrosine Kinase | 0.3 | 30 |
| BRAF | Serine/Threonine Kinase | 95 | 2.5 |
| EGFR | Tyrosine Kinase | 35 | 15 |
| MAPK1 (ERK2) | Serine/Threonine Kinase | 100 | 98 |
Data is illustrative and compiled from publicly available KINOMEscan™ datasets. The specific values can vary between experiments and assay conditions. The "Alternative Inhibitor" column represents a hypothetical inhibitor with a different selectivity profile for comparison.
The data clearly indicates that Dasatinib is a potent inhibitor of the ABL and SRC family of kinases.[1] It also demonstrates significant activity against other tyrosine kinases such as KIT, PDGF receptors, and VEGFR2, albeit with lower potency compared to its primary targets. Notably, Dasatinib shows minimal activity against serine/threonine kinases like BRAF and MAPK1 at the tested concentration.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a proprietary competition binding assay to quantify the interactions between a test compound and a large panel of human kinases.[1]
1. Reagents and Materials:
-
Test Compound (Dasatinib) dissolved in DMSO.
-
Kinase Panel: A collection of over 450 purified, DNA-tagged human kinases.[2][3]
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Binding Buffer.
-
Wash Buffer.
-
Elution Buffer.
-
qPCR reagents.
2. Assay Procedure:
-
Kinases are prepared as fusions with a unique DNA tag.
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (Dasatinib) at a fixed concentration.
-
The binding of the kinase to the immobilized ligand is subject to competition by the test compound.
-
After an incubation period to reach equilibrium, the beads are washed to remove unbound kinase.
-
The bound kinase is then eluted from the beads.
-
The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR) with primers specific for the DNA tag.
3. Data Analysis:
-
The amount of kinase bound to the solid support is measured for the test compound and a DMSO control.
-
The results are expressed as "percent of control," which is calculated as: (Signal with test compound / Signal with DMSO control) x 100
-
A lower "percent of control" value indicates a stronger interaction between the test compound and the kinase.
Visualizations
Experimental Workflow
Caption: KINOMEscan™ Experimental Workflow.
BCR-ABL Signaling Pathway
Caption: Inhibition of BCR-ABL Signaling by Dasatinib.
References
Validating the Anti-Cancer Effects of Salicyloylaminotriazole Analogs in Multiple Cell Lines: A Comparative Guide
This guide summarizes the anti-cancer effects of Salicylanilide and Triazole derivatives across multiple cell lines, presenting key quantitative data, detailed experimental protocols for validation, and visualizations of relevant biological pathways and workflows.
Comparative Efficacy of Salicylanilide and Triazole Derivatives
The following table summarizes the cytotoxic activity of various Salicylanilide and Triazole derivatives against a panel of human cancer cell lines, represented by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Compound Class | Derivative/Compound | Cell Line | Cancer Type | IC50 (µM) |
| Salicylanilide | Niclosamide | U87 | Glioblastoma | Not Specified |
| IMD-0354 | MDAMB-231, HMC1-8, MCF-7 | Breast Cancer | Not Specified | |
| Triazole | MS47 (NSC778438) | OVCAR-4 | Ovarian Cancer | 0.515 |
| MS47 (NSC778438) | MDA-MB-435 | Melanoma | 0.602 | |
| MS47 (NSC778438) | MALME-3M | Melanoma | 0.636 | |
| MS47 (NSC778438) | COLO 205 | Colon Cancer | 0.644 | |
| MS47 (NSC778438) | U251 | CNS Cancer | 0.694 | |
| Salinomycin Triazole Dimer | MCF-7 | Breast Cancer (ERα-positive) | ~3-5x more potent than Salinomycin | |
| Salinomycin Triazole Dimer | MDA-MB-231 | Triple-Negative Breast Cancer | Moderately improved toxicity |
Mechanistic Comparison: Apoptosis and Cell Cycle Arrest
Salicylanilides and Triazole derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The table below compares these effects across different cancer cell lines.
| Compound Class | Effect | Cell Line(s) | Key Observations |
| Salicylanilide | Apoptosis | Chronic Lymphocytic Leukemia (CLL) cells | Induced apoptosis via NF-κB inhibition[1]. |
| Cell Cycle Arrest | MDAMB-231, HMC1-8, MCF-7 | Induced G1/G0 phase arrest[1]. | |
| Triazole | Apoptosis | Human Melanoma MDA-MB-435 | Time- and dose-dependent induction of apoptosis[1]. |
| Cell Cycle Arrest | Human Melanoma MDA-MB-435 | Significant arrest at the G0/G1 phase[1]. |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the anti-cancer effects of novel compounds like Salicyloylaminotriazole.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, U87)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.[2][3]
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
Objective: To determine the effect of the test compound on the cell cycle progression of cancer cells.[4][5][6][7][8]
Materials:
-
Cancer cell lines
-
Test compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the anti-cancer evaluation of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Methods of Cell Cycle Analysis [mdpi.com]
- 8. bdbiosciences.com [bdbiosciences.com]
Comparative Analysis: Salicyloylaminotriazole's Anticipated Effects on Cancerous vs. Non-Cancerous Cells
A guide for researchers, scientists, and drug development professionals.
December 26, 2025
Introduction
Salicyloylaminotriazole is a novel chemical entity incorporating both a salicylate and a triazole moiety. While direct experimental data on this specific compound is not yet available in published literature, its potential pharmacological effects can be extrapolated from the well-documented activities of its constituent components. Salicylates, such as salicylic acid and aspirin, have long been investigated for their chemopreventive and therapeutic effects in oncology.[1][2] Similarly, the triazole ring is a core structure in numerous compounds developed for their potent anticancer properties.[3][4][5] This guide provides a comparative analysis of the anticipated effects of this compound on cancerous versus non-cancerous cells, based on the established biological activities of salicylates and anticancer triazoles. The analysis covers cytotoxicity, apoptosis induction, and modulation of key signaling pathways. Detailed experimental protocols for assessing these effects are also provided.
Data Presentation: Comparative Cytotoxicity
The selective cytotoxicity of a potential anticancer agent is a critical parameter, indicating its ability to preferentially target cancer cells while sparing normal, healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Based on existing literature for related compounds, a hypothetical IC50 profile for this compound is presented below.
Table 1: Anticipated IC50 Values of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Type | Anticipated IC50 (µM) | Reference Compounds |
| MCF-7 | Breast Cancer | 10 - 50 | Salicylates, Triazole Derivatives[6] |
| A549 | Lung Cancer | 15 - 60 | Salicylic Acid, Triazole Derivatives[7] |
| HCT-116 | Colon Cancer | 5 - 40 | Salicylates, Triazole Derivatives[6] |
| B-CLL | Chronic Lymphocytic Leukemia | 5 - 70 | Aspirin, Salicylate[8] |
| hTERT-OME | Normal Oral Epithelial | >100 | Salicylate[9] |
| Normal Fibroblasts | Non-Cancerous | >100 | Salicylates |
Note: These values are hypothetical and serve as a predictive guide for initial experimental design.
Comparative Mechanisms of Action
Induction of Apoptosis
Both salicylates and various triazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][8][10] Salicylates can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[10] They have been observed to cause DNA fragmentation and activation of caspases, key executioner proteins in the apoptotic cascade.[8] Triazole-containing compounds also exert their anticancer effects through the induction of apoptosis.[4] It is anticipated that this compound will demonstrate a pro-apoptotic effect that is more pronounced in cancerous cells than in their non-cancerous counterparts. Normal cells from donors have shown lower sensitivity to aspirin-induced apoptosis compared to B-CLL cells.[8]
Table 2: Comparative Effects on Apoptotic Markers
| Marker | Effect in Cancerous Cells (Anticipated) | Effect in Non-Cancerous Cells (Anticipated) |
| Annexin V Staining | Increased | Minimal Increase |
| Caspase-3 Activation | Increased | No significant change |
| PARP Cleavage | Increased | No significant change |
| Bax/Bcl-2 Ratio | Increased | No significant change |
Modulation of Signaling Pathways
The anticancer activity of salicylates and triazoles is also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: Salicylates are known inhibitors of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[[“]]
-
EGFR Signaling: Aspirin and its derivatives can interfere with the Epidermal Growth Factor Receptor (EGFR) pathway by perturbing its internalization and phosphorylation, thereby inhibiting downstream pro-proliferative signals.[1]
-
mTOR Pathway: Salicylates have been shown to target the mTOR signaling pathway, which is crucial for cell growth and proliferation, and sensitize cancer cells to chemotherapy.[9]
-
Kinase Inhibition: Many triazole derivatives are designed as inhibitors of specific kinases that are overactive in cancer cells, playing a role in cell cycle progression and signal transduction.[12][13]
It is plausible that this compound will exhibit multi-target effects on these pathways, contributing to its selective anticancer activity.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Workflow for MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17][18]
Logical Flow of Apoptosis Detection by Annexin V/PI Staining
-
Cell Preparation: Harvest and wash the treated and control cells with PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[17]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.[20][21][22]
Signaling Pathway for Intrinsic Apoptosis
-
Cell Lysis: Prepare protein lysates from treated and control cells using RIPA buffer supplemented with protease inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
Conclusion
The composite nature of this compound, combining the established anticancer properties of both salicylates and triazoles, suggests a promising profile as a selective anticancer agent. It is anticipated to exhibit preferential cytotoxicity towards cancer cells by inducing apoptosis and modulating key oncogenic signaling pathways. The experimental protocols provided herein offer a robust framework for the empirical validation of these hypotheses. Further investigation into the precise molecular targets and a comprehensive evaluation of its efficacy and safety in preclinical models are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Colon cancer and Salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin and salicylate induce apoptosis and activation of caspases in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salicylate sensitizes oral squamous cell carcinoma to chemotherapy through targeting mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylate enhances necrosis and apoptosis mediated by the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Salicyloylaminotriazole and the Multi-Kinase Inhibitor Sorafenib in Oncology Research
A Hypothetical Evaluation Framework for a Novel Compound Against an Established Drug
For an audience of researchers, scientists, and drug development professionals, this guide presents a comparative framework for evaluating the hypothetical anti-cancer properties of Salicyloylaminotriazole against the well-characterized multi-kinase inhibitor, Sorafenib. Due to the current lack of published experimental data for this compound, this document serves as a proposed study design, outlining the necessary experiments and potential data points for a comprehensive head-to-head analysis.
Introduction
This compound is a novel chemical entity whose biological activity is yet to be fully elucidated. Its structure, combining a salicylate and an aminotriazole moiety, suggests a potential for kinase inhibition and anti-proliferative effects, as derivatives of both parent compounds have demonstrated such activities.
Sorafenib, marketed as Nexavar, is an established multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1] It exerts its anti-tumor effects by targeting multiple kinases involved in both tumor cell proliferation and angiogenesis, such as RAF kinases (C-RAF and B-RAF) and receptor tyrosine kinases like VEGFR and PDGFR.[1][2]
This guide provides a template for a direct comparison of this compound and Sorafenib, detailing proposed experimental protocols and data presentation formats necessary for a rigorous evaluation.
Comparative Data Summary
The following tables summarize the known quantitative data for Sorafenib and outline the hypothetical data points to be determined for this compound.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| c-RAF | To Be Determined | 6[3] |
| B-RAF | To Be Determined | 20[3] |
| VEGFR-2 | To Be Determined | 90[3] |
| VEGFR-3 | To Be Determined | 20[4] |
| PDGFR-β | To Be Determined | 57[4] |
| c-KIT | To Be Determined | 58[3] |
| FLT3 | To Be Determined | 58[3] |
| RET | To Be Determined | 4[5] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability (MTT Assay) | To Be Determined | ~7.10[6] |
| Huh7 (Hepatocellular Carcinoma) | Cell Viability (MTT Assay) | To Be Determined | ~11.03[6] |
| HCT116 (Colorectal Carcinoma) | Cell Viability (MTT Assay) | To Be Determined | ~5-10 |
| A549 (Lung Carcinoma) | Cell Viability (MTT Assay) | To Be Determined | ~8.57[5] |
Table 3: In Vivo Anti-Tumor Efficacy
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| HepG2 Xenograft | This compound | To Be Determined |
| HepG2 Xenograft | Sorafenib (30 mg/kg/day) | Complete tumor stasis[3] |
| PLC/PRF/5 Xenograft | This compound | To Be Determined |
| PLC/PRF/5 Xenograft | Sorafenib (30 mg/kg) | Complete tumor growth inhibition[7] |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Sorafenib against a panel of purified kinases.
Methodology:
-
Kinases: Recombinant human kinases (e.g., c-RAF, B-RAF, VEGFR-2, PDGFR-β) will be used.
-
Assay Principle: A radiometric or fluorescence-based assay will be employed to measure the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
Kinase, substrate, and ATP are incubated in a 384-well plate.
-
Serial dilutions of this compound or Sorafenib (control) are added to the wells.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound and Sorafenib on various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2, Huh7, HCT116, A549) will be used.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or Sorafenib for 48-72 hours.
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
The formazan crystals are solubilized with a detergent solution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are determined from the dose-response curves.
-
Western Blot Analysis of ERK Phosphorylation
Objective: To investigate the effect of this compound and Sorafenib on the RAF/MEK/ERK signaling pathway.
Methodology:
-
Cell Line: A cancer cell line known to have an active RAF/MEK/ERK pathway (e.g., HepG2) will be used.
-
Assay Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK), an indicator of pathway activation, relative to total ERK.
-
Procedure:
-
Cells are treated with this compound or Sorafenib for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK.[11][12]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and Sorafenib in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) will be used.
-
Tumor Implantation: Human cancer cells (e.g., HepG2) will be subcutaneously injected into the flanks of the mice.
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound or Sorafenib is administered orally or via intraperitoneal injection at a predetermined dose and schedule.[13][14] The vehicle is administered to the control group.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Visualizations
Signaling Pathway Diagrams
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
Caption: The VEGFR signaling pathway and the inhibitory action of Sorafenib.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the head-to-head comparison.
Conclusion
This guide outlines a comprehensive, albeit hypothetical, framework for the comparative evaluation of this compound and Sorafenib. The successful execution of these proposed experiments would provide critical insights into the potential of this compound as a novel anti-cancer agent and establish a foundation for its further preclinical and clinical development. The direct comparison with an established multi-kinase inhibitor like Sorafenib will be instrumental in positioning this compound within the current landscape of cancer therapeutics.
References
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. oncology-central.com [oncology-central.com]
- 5. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic antitumor effect of resveratrol and sorafenib on hepatocellular carcinoma through PKA/AMPK/eEF2K pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Salicyloylaminotriazole's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the inhibitory specificity of the novel compound Salicyloylaminotriazole (SAT). To illustrate the evaluation process, we present a hypothetical scenario where SAT has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Its specificity will be compared against two other known kinase inhibitors: Compound A (a hypothetical multi-kinase inhibitor) and Compound B (a known highly selective CDK2 inhibitor).
The methodologies outlined herein, including in-vitro kinase profiling, cellular target engagement assays, and whole-proteome thermal shift analysis, provide a robust strategy for characterizing the selectivity of any small molecule inhibitor.
Comparative Inhibitory Activity
To ascertain the selectivity of this compound (SAT), its inhibitory profile was assessed against a panel of kinases and compared with two reference compounds. The half-maximal inhibitory concentrations (IC50) were determined through in-vitro enzymatic assays.
| Compound | CDK2 IC50 (nM) | PIM1 IC50 (nM) | GSK3β IC50 (nM) | ROCK1 IC50 (nM) |
| This compound (SAT) | 15 | >10,000 | 8,500 | >10,000 |
| Compound A | 50 | 150 | 200 | 500 |
| Compound B | 10 | >10,000 | >10,000 | >10,000 |
Table 1: In-vitro kinase inhibitory activity of SAT and comparator compounds. Data are hypothetical.
Cellular Target Engagement
The ability of SAT to engage its intended target, CDK2, within a cellular context was evaluated using a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding.
| Compound (at 10 µM) | CDK2 Thermal Shift (ΔTm in °C) |
| This compound (SAT) | +4.2 |
| Compound A | +2.5 |
| Compound B | +5.1 |
| Vehicle (DMSO) | 0 |
Table 2: Cellular thermal shift assay results for CDK2. Data are hypothetical.
Proteome-Wide Specificity Profiling
To investigate the off-target effects of SAT on a global scale, a proteome-wide thermal shift profiling experiment was conducted. The thermal stability of thousands of proteins was measured in the presence of the compound.
| Compound | Number of Significantly Stabilized Proteins (ΔTm > 2°C) | Top Off-Target Hits (Hypothetical) |
| This compound (SAT) | 3 | CDK9, MAP2K4 |
| Compound A | 25 | Multiple kinases and non-kinase proteins |
| Compound B | 1 | None |
Table 3: Summary of proteome-wide thermal shift profiling. Data are hypothetical.
Experimental Protocols
In-Vitro Kinase Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified kinases.
Methodology: A radiometric assay format is utilized to measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate for each kinase.
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
In a 96-well plate, add the purified recombinant kinase, its specific peptide substrate, and the diluted test compound in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in intact cells by measuring the thermal stabilization of the target protein.
Methodology: CETSA is based on the principle that ligand binding increases the thermal stability of a protein.
Procedure:
-
Culture cells to an appropriate density and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour at 37°C).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by cooling.[1][2]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]
Proteome-Wide Thermal Shift Profiling
Objective: To identify on-target and off-target interactions of a compound across the entire proteome.
Methodology: This technique combines CETSA with quantitative mass spectrometry to measure changes in the thermal stability of thousands of proteins simultaneously.
Procedure:
-
Treat cultured cells with the test compound or vehicle.
-
Heat the cell lysate to a specific temperature that induces partial protein denaturation.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Prepare protein samples from the soluble fractions for mass spectrometry analysis (e.g., through trypsin digestion and peptide labeling).
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction.
-
Compare the protein abundance in the compound-treated sample to the vehicle-treated sample to identify proteins with increased thermal stability (i.e., potential targets).
Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Workflow for assessing inhibitor specificity.
References
Safety Operating Guide
Proper Disposal of Salicyloylaminotriazole: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Salicyloylaminotriazole, ensuring the protection of laboratory personnel and the environment.
This document provides detailed, step-by-step procedures for the proper disposal of this compound, a compound used in pharmaceutical research and development. Adherence to these guidelines is critical to maintaining a safe laboratory environment and ensuring compliance with regulatory standards. This compound should be handled as a chemical with potential hazards, and its disposal must be managed through approved waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety precautions associated with this compound. Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) and Safety Measures |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
| Ventilation |
| Hygiene |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves controlled incineration with flue gas scrubbing.[1] Never discharge this chemical into sewers or the environment.[1]
1. Waste Collection and Segregation:
-
Container: Use a designated, properly labeled, and sealed container for collecting this compound waste. Ensure the container is compatible with the chemical.
-
Segregation: Keep this compound waste separate from other waste streams to avoid potential chemical reactions.
2. Spill and Contamination Management:
-
Spill Response: In the event of a spill, avoid dust formation.[1] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly. All contaminated materials, such as absorbents and cleaning cloths, should be treated as hazardous waste and placed in the designated waste container.
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers should be triple-rinsed with a suitable solvent.[1]
-
Rinsate Collection: The rinsate from the cleaning process is considered hazardous and must be collected and disposed of along with the chemical waste.
-
Container Disposal: Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration where permissible.[1] Alternatively, it can be offered for recycling or reconditioning.[1]
4. Arranging for Professional Disposal:
-
Licensed Waste Disposal Service: The collected this compound waste must be disposed of through a licensed chemical destruction plant.[1]
-
Documentation: Ensure all required waste disposal documentation is completed in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
First Aid Procedures
In case of exposure to this compound, follow these immediate first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
References
Essential Safety and Operational Guide for Handling Salicyloylaminotriazole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Salicyloylaminotriazole. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Ingestion may also be harmful. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. | To prevent skin contact and irritation.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against dust, splashes, and serious eye irritation.[1][2] |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or irritation is experienced. | To prevent respiratory tract irritation from dust or aerosols.[2] |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | To protect the skin from accidental contact and contamination.[2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Step-by-Step Experimental Protocols
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Ventilation: Ensure all handling of this compound is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.
2. Handling:
-
Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[2]
-
Grounding: Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Container: Keep the compound in a tightly closed container when not in use.[1]
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[1]
-
Access: The storage area should be locked up.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including any contaminated PPE, in a suitable, closed, and clearly labeled container for disposal.
2. Disposal Method:
-
The primary disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]
3. Container Disposal:
-
Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill. Combustible packaging materials may be incinerated.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
